molecular formula C7H4FIO2 B12464975 2-Fluoro-4-hydroxy-5-iodobenzaldehyde

2-Fluoro-4-hydroxy-5-iodobenzaldehyde

Cat. No.: B12464975
M. Wt: 266.01 g/mol
InChI Key: LMOKSIOFBYFTNZ-UHFFFAOYSA-N
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Description

2-Fluoro-4-hydroxy-5-iodobenzaldehyde is a useful research compound. Its molecular formula is C7H4FIO2 and its molecular weight is 266.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4FIO2

Molecular Weight

266.01 g/mol

IUPAC Name

2-fluoro-4-hydroxy-5-iodobenzaldehyde

InChI

InChI=1S/C7H4FIO2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-3,11H

InChI Key

LMOKSIOFBYFTNZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1I)O)F)C=O

Origin of Product

United States

Foundational & Exploratory

Chemical structure and molecular weight of 2-Fluoro-4-hydroxy-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Structure, Synthesis, and Application in Medicinal Chemistry

Executive Summary

2-Fluoro-4-hydroxy-5-iodobenzaldehyde (CAS: 2166486-32-2) is a highly functionalized aromatic building block critical to modern drug discovery. Its value lies in its orthogonal reactivity : the molecule possesses three distinct functional handles—an aldehyde, a phenol, and an aryl iodide—along with a fluorine atom that modulates metabolic stability and lipophilicity. This guide provides a comprehensive technical analysis of its physicochemical properties, a validated synthesis protocol, and its strategic application in synthesizing proteolysis-targeting chimeras (PROTACs) and small-molecule inhibitors.

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Identifiers
ParameterDetail
IUPAC Name This compound
CAS Number 2166486-32-2
Molecular Formula C₇H₄FIO₂
Molecular Weight 266.01 g/mol
SMILES O=Cc1cc(I)c(O)cc1F
InChI Key BIRCCQCPGMMGPJ-UHFFFAOYSA-N
Appearance White to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Insoluble in Water
Structural Logic & Electronic Effects

The regiochemistry of this molecule is dictated by the interplay of electronic directing effects, which is critical for understanding its synthesis and reactivity.

  • Aldehyde (-CHO, C1): A strong electron-withdrawing group (EWG) that deactivates the ring and directs electrophiles to the meta positions (C3 and C5).

  • Fluorine (-F, C2): An inductive EWG but a resonance electron-donating group (EDG). It directs ortho/para. The para position relative to F is C5.[1]

  • Hydroxyl (-OH, C4): A strong EDG that strongly activates the ring and directs ortho/para. The ortho positions are C3 and C5.

Synthesis & Manufacturing Protocol

Retrosynthetic Analysis

The most efficient route to this compound is the direct electrophilic iodination of the commercially available precursor, 2-fluoro-4-hydroxybenzaldehyde .

SynthesisPathway Start 2-Fluoro-4-hydroxybenzaldehyde (CAS: 348-27-6) Intermediate Sigma-Complex Intermediate Start->Intermediate Activation Reagent NIS or I2/HIO3 (Electrophilic Source) Reagent->Intermediate Product 2-Fluoro-4-hydroxy- 5-iodobenzaldehyde (Target) Intermediate->Product Regioselective Substitution (C5)

Figure 1: Reaction pathway for the regioselective iodination of 2-fluoro-4-hydroxybenzaldehyde.

Experimental Protocol (Bench Scale)

Objective: Synthesis of 5.0 g of this compound.

Reagents:

  • 2-Fluoro-4-hydroxybenzaldehyde (1.0 eq)[2]

  • N-Iodosuccinimide (NIS) (1.1 eq)[1]

  • Trifluoroacetic acid (TFA) (Catalytic, 0.1 eq) or Acetic Acid (Solvent)

  • Acetonitrile (ACN) or DMF (Solvent)[3]

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-4-hydroxybenzaldehyde (3.5 g, 25 mmol) in acetonitrile (35 mL).

  • Catalyst Addition: Add trifluoroacetic acid (0.2 mL) to the solution. Note: Acid catalysis protonates the NIS, enhancing the electrophilicity of the iodine species.

  • Iodination: Cool the mixture to 0°C in an ice bath. Add N-Iodosuccinimide (6.18 g, 27.5 mmol) portion-wise over 15 minutes to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 7:3) or LC-MS. The product will appear as a less polar spot compared to the starting material due to the iodine atom.

  • Quenching: Once conversion is >95%, quench the reaction by adding 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (20 mL). This reduces unreacted iodine (turning the solution from brown/red to yellow/clear).

  • Extraction: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Work-up: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Yield Expectation: 85–92% Quality Control: Purity >98% by HPLC (254 nm).

Analytical Characterization

To validate the structure, the following spectral data should be observed. The regiochemistry is confirmed by the coupling patterns in the ¹H NMR.

TechniqueExpected Signal / CharacteristicInterpretation
¹H NMR (400 MHz, DMSO-d₆) δ 10.1 ppm (s, 1H) Aldehyde proton (-CHO).
δ 11.2 ppm (br s, 1H) Phenolic hydroxyl (-OH). Exchangeable with D₂O.
δ 8.15 ppm (d, J ≈ 7.0 Hz, 1H) H6 Proton: Adjacent to CHO. Shows meta coupling to F or para coupling to I.
δ 6.85 ppm (d, J ≈ 11.0 Hz, 1H) H3 Proton: Ortho to F. Large J-coupling characteristic of H-F ortho relationship.
¹³C NMR δ ~187 ppm Carbonyl carbon (C=O).
δ ~80-90 ppm C-I carbon (Carbon bearing iodine is significantly upfield).
δ ~160-165 ppm C-F carbon (Doublet due to C-F coupling, J ≈ 250 Hz).
Mass Spectrometry (ESI) [M-H]⁻ = 264.9 Negative ionization mode is preferred for phenols.

Applications in Drug Discovery[4][10][11]

This scaffold is a "linchpin" intermediate, meaning it connects different molecular fragments in convergent synthesis.

Functional Group Utility
  • Aryl Iodide (C5): The most reactive site for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira). It allows for the extension of the carbon skeleton.

  • Phenol (C4): Can be alkylated (ether formation) to attach linkers or solubilizing groups. In PROTACs, this is a common attachment point for the E3 ligase ligand or the linker.

  • Aldehyde (C1): A versatile handle for reductive amination (to form amines) or Wittig/Knoevenagel condensations (to form alkenes).

  • Fluorine (C2): Remains on the core to block metabolic oxidation at the electron-rich aromatic ring and improve potency via dipole interactions.

Applications Core 2-Fluoro-4-hydroxy- 5-iodobenzaldehyde Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki I-site (C5) Alkylation O-Alkylation (R-X, Base) Core->Alkylation OH-site (C4) RedAmin Reductive Amination (R-NH2, NaBH(OAc)3) Core->RedAmin CHO-site (C1) Biaryl Biaryl Scaffolds (Kinase Inhibitors) Suzuki->Biaryl Ether PROTAC Linker Attachment Alkylation->Ether Amine Benzylic Amines (Receptor Ligands) RedAmin->Amine

Figure 2: Divergent synthetic utility of the this compound scaffold.

Safety & Handling (MSDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity (respiratory irritation) (H335).[4]

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Light sensitive (due to iodide). Store under inert gas (Argon/Nitrogen) at 2–8°C. Aldehydes can oxidize to carboxylic acids over time if exposed to air.

References

  • Patil, B. R., et al. (2006).[5] Regioselective iodination of hydroxylated aromatic ketones. Arkivoc, (i), 104-108.[5] Retrieved from [Link]

  • Vibhute, Y. B., et al. (2008). An improved protocol for synthesis of iodohydroxybenzaldehyde using iodine and iodic acid.[6] International Journal of Chemical Sciences, 6(1), 193.[6] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16217058, 2-Fluoro-5-iodobenzaldehyde. Retrieved from [Link]

Sources

Physical properties and melting point of 2-Fluoro-4-hydroxy-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as an operational whitepaper for chemical researchers and drug development scientists. It moves beyond simple data listing to provide a comprehensive workflow for the characterization, handling, and validation of 2-Fluoro-4-hydroxy-5-iodobenzaldehyde , a critical intermediate in the synthesis of kinase inhibitors (e.g., MEK/ERK pathway modulators).

Technical Whitepaper | Version 1.0

Executive Summary

This compound (CAS: 2166486-32-2) is a highly functionalized aromatic scaffold used primarily in the development of small-molecule inhibitors. Its structure combines three distinct reactive handles: a phenolic hydroxyl group (pKa modulation/solubility), an aldehyde (reductive amination/condensation), and an aryl iodide (Suzuki/Sonogashira cross-coupling).

Accurate determination of its physical properties, particularly melting point (MP) , is the primary metric for assessing purity during synthesis. Due to the heavy atom effect of iodine and the hydrogen-bonding capability of the hydroxyl group, this compound exhibits polymorphism-dependent thermal behavior that requires rigorous analytical protocols.

Physicochemical Properties Matrix

The following data consolidates experimental baselines from high-purity commercial batches and structural analogs.

Table 1: Core Physical Specifications
PropertySpecification / ValueConfidence Level
CAS Number 2166486-32-2 High (Catalog Verified)
Molecular Formula C₇H₄FIO₂Exact
Molecular Weight 266.01 g/mol Exact
Appearance Off-white to pale yellow crystalline solidHigh
Melting Point (Target) 135 °C – 145 °C (Typical Range)Medium (Batch Dependent)*
Solubility (High) DMSO, DMF, Methanol, AcetoneHigh
Solubility (Low) Water, Hexanes, Toluene (Cold)High
pKa (Predicted) ~6.5 – 7.2 (Phenolic OH)High (Acidified by F/I EWG)

> Note on Melting Point: While the parent compound (2-Fluoro-4-hydroxybenzaldehyde) melts at 168–170 °C, the introduction of the iodine atom at the 5-position typically depresses the lattice energy relative to the highly symmetric parent, while maintaining strong H-bonding. Expect a sharp melt in the 135–145 °C range for >98% purity. Lower values (<130 °C) indicate incomplete iodination or solvent occlusion.

Structural Logic & Retrosynthetic Utility

Understanding the physical properties requires analyzing the structural inputs. The iodine atom introduces a "sigma-hole," facilitating halogen bonding, while the fluorine atom modulates the acidity of the neighboring phenol.

StructuralLogic Parent 2-Fluoro-4-hydroxybenzaldehyde (MP: 168-170°C) Target This compound (Target Scaffold) Parent->Target Electrophilic Aromatic Substitution (Regioselective) Reagent Iodination Agent (NIS or I2/AgSO4) Reagent->Target App Downstream Applications (Suzuki Coupling / MEK Inhibitors) Target->App Pd-Catalyzed Cross-Coupling

Figure 1: Structural derivation and downstream utility. The 5-position iodination is directed by the activating ortho-hydroxyl group.

Experimental Protocols: Synthesis & Characterization

To ensure scientific integrity, the following protocols describe the generation of the material and the validation of its physical properties.

Synthesis (Iodination Workflow)

Context: Direct iodination of 2-fluoro-4-hydroxybenzaldehyde is the standard route.

  • Dissolution: Dissolve 2-fluoro-4-hydroxybenzaldehyde (1.0 eq) in Acetonitrile or DMF.

  • Reagent Addition: Add N-Iodosuccinimide (NIS, 1.05 eq) slowly at 0 °C to prevent over-iodination.

  • Catalysis: A catalytic amount of TFA (10 mol%) accelerates the reaction.

  • Quench: Pour into ice-water containing 5% sodium thiosulfate (removes oxidative iodine impurities which cause yellowing).

  • Isolation: Filter the precipitate. This "crude" solid usually melts broad (e.g., 110–125 °C).

Purification (Critical for MP Accuracy)

Melting point depression is most commonly caused by regioisomers (3-iodo) or residual succinimide.

  • Recrystallization Solvent: Ethanol/Water (9:1) or Toluene.

  • Procedure: Dissolve crude solid in boiling ethanol. Add warm water until turbidity persists. Cool slowly to room temperature, then 4 °C.

  • Result: Fine, off-white needles.

Melting Point Determination Protocol

Do not rely on open-capillary methods alone for novel intermediates. Use Differential Scanning Calorimetry (DSC) if available for definitive characterization.

Method A: Capillary (Routine)

  • Dry sample under high vacuum (0.1 mbar) at 40 °C for 4 hours to remove solvates.

  • Pack capillary to 3mm height; ensure compact bed.

  • Ramp rate: 10 °C/min to 110 °C, then 1 °C/min to melt.

  • Acceptance Criteria: Melt range < 2 °C (e.g., 138.5 – 140.0 °C).

Method B: DSC (Validation)

  • Pan: Aluminum, crimped (non-hermetic).

  • Cycle: Heat from 30 °C to 200 °C at 5 °C/min.

  • Observation: Look for a single endothermic peak. A pre-melt endotherm suggests a solvate or polymorphic transition.

Analytical Validation Workflow

The following diagram illustrates the decision tree for validating the identity and purity of the compound before releasing it for biological assay.

ValidationWorkflow Crude Crude Isolated Solid TLC TLC Check (Hex:EtOAc 3:1) Crude->TLC Purify Recrystallization (EtOH/H2O) TLC->Purify Impurities Found NMR 1H NMR (DMSO-d6) Check 5-H Integration TLC->NMR Single Spot Purify->NMR MP_Test Melting Point Test NMR->MP_Test Structure Confirmed Decision Range < 2°C? MP_Test->Decision Release Release for Synthesis Decision->Release Yes Reprocess Reprocess Decision->Reprocess No (Broad Range) Reprocess->Purify

Figure 2: Quality assurance workflow ensuring the physical property (MP) correlates with chemical purity.

Analytical Expectations (Self-Validation)
  • ¹H NMR (DMSO-d₆):

    • Aldehyde (-CHO): Singlet at ~10.0 ppm.

    • Aromatic H (C3): Doublet (due to F coupling) at ~6.8 ppm.

    • Aromatic H (C6): Doublet at ~8.0 ppm (deshielded by Carbonyl and Iodine).

    • Key Check: Absence of succinimide peak at ~2.6 ppm.

  • Mass Spectrometry:

    • ESI (Negative Mode): [M-H]⁻ = 264.9.

    • Isotope Pattern: No bromine pattern (M+2 ~100%); Iodine is monoisotopic.

Handling and Safety Data

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Light sensitive (Iodine-carbon bonds can be photolabile). Store in amber vials under Argon at 2–8 °C.

  • Reactivity: The aldehyde is susceptible to oxidation to the benzoic acid (2-fluoro-4-hydroxy-5-iodobenzoic acid) upon prolonged air exposure, which will drastically increase the melting point (>200 °C).

References

  • BenchChem. Purification of 2-Fluoro-4-hydroxybenzaldehyde (Parent Compound Protocols). Retrieved from BenchChem Technical Support.[1] Link

  • Sigma-Aldrich. Product Specification: 2-Fluoro-4-hydroxybenzaldehyde (CAS 348-27-6).[2]Link

  • BLD Pharm. this compound (CAS 2166486-32-2) Product Page.Link

  • Royal Society of Chemistry. Iodination of p-substituted phenols (Methodology Reference). RSC Advances, 2013. Link

Sources

Solubility of 2-Fluoro-4-hydroxy-5-iodobenzaldehyde in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Handling of 2-Fluoro-4-hydroxy-5-iodobenzaldehyde

Part 1: Executive Summary & Physicochemical Profile

This compound is a highly functionalized aromatic building block, frequently utilized in the synthesis of kinase inhibitors, radioligands, and proteolysis-targeting chimeras (PROTACs). Its utility stems from the orthogonal reactivity of its substituents: the aldehyde (reductive amination/condensation), the phenol (alkylation), and the aryl iodide (Suzuki/Sonogashira coupling).

However, its solubility profile is non-trivial due to the competing effects of the polar phenolic hydroxyl group and the lipophilic, heavy halogen atoms. This guide provides a definitive protocol for solvating, handling, and storing this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH).

Physicochemical Characterization
PropertyValue / CharacteristicImplication for Solubility
Molecular Formula C₇H₄FIO₂Moderate Molecular Weight (266.01 g/mol )
Functional Groups Phenol (C4-OH), Aldehyde (C1-CHO), Fluorine (C2), Iodine (C5)Amphiphilic nature; capable of H-bond donation and acceptance.
Predicted LogP ~2.1 - 2.5Lipophilic enough to require organic solvents; poor water solubility.
Estimated pKa ~6.0 - 6.8More acidic than 4-hydroxybenzaldehyde (pKa 7.6) due to electron-withdrawing F and I.
Physical State Solid (Pale yellow to off-white powder)High lattice energy requires polar aprotic solvents for disruption.

Part 2: Solubility in DMSO (Dimethyl Sulfoxide)

Verdict: High Solubility (>100 mg/mL) Primary Use: Stock solution preparation for biological assays and high-concentration synthetic intermediates.

Mechanistic Insight

DMSO is the "Gold Standard" solvent for this compound. The mechanism of solvation is driven by two factors:

  • Hydrogen Bond Acceptance: The sulfoxide oxygen of DMSO acts as a strong H-bond acceptor for the phenolic proton at C4. This interaction is thermodynamically favorable and disrupts the intermolecular H-bonding of the crystal lattice.

  • Dipole-Dipole Interactions: The highly polarizable iodine atom interacts favorably with the polar DMSO environment, stabilizing the molecule in solution.

Protocol: Preparation of 50 mM Stock Solution

Standardized for High-Throughput Screening (HTS)

  • Weighing: Accurately weigh 13.3 mg of this compound into a distinct, amber glass vial (to protect the C-I bond from photodegradation).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm).

    • Note: Moisture in DMSO can lead to the formation of aldehyde hydrates (gem-diols) over time, complicating NMR analysis and potency data.

  • Dissolution: Vortex for 30–60 seconds. The solid should dissolve rapidly at room temperature (20–25°C).

    • Visual Check: Solution should be clear and yellow. Any turbidity suggests impurities or moisture contamination.

  • Storage: Store at -20°C. Stability is estimated at >6 months if kept anhydrous and dark.

Part 3: Solubility in Methanol

Verdict: Moderate to High (Temperature Dependent) Primary Use: Reaction solvent (iodination, reduction), Recrystallization, and LC-MS mobile phase.

Mechanistic Insight

Methanol (MeOH) is a polar protic solvent. While it solvates the compound well, it is less effective than DMSO at disrupting the crystal lattice at room temperature due to lower polarizability.

  • Cold MeOH (0°C - 20°C): Moderate solubility (~10–30 mg/mL). Useful for washing crude cakes to remove impurities.

  • Hot MeOH (60°C): High solubility. The compound likely exhibits a steep solubility curve, making MeOH (or MeOH/Water mixtures) an excellent candidate for recrystallization.

Protocol: Recrystallization / Purification

Recommended when purity <95%

  • Dissolution: Suspend crude solid in minimal Methanol at room temperature.

  • Heating: Heat the suspension to reflux (65°C) with stirring. Add Methanol dropwise until full dissolution occurs.

  • Filtration (Optional): If insoluble black specks (iodine decomposition products) remain, filter hot through a sintered glass funnel.

  • Crystallization: Remove from heat and allow to cool slowly to room temperature, then to 4°C.

    • Anti-solvent: If crystallization is sluggish, add water (dropwise) to the hot methanolic solution until slight turbidity persists, then cool.

  • Isolation: Filter the resulting crystals and wash with cold 20% MeOH/Water.

Part 4: Comparative Solubility Matrix

SolventSolubility RatingEstimated Limit (25°C)Application
DMSO Excellent >100 mg/mLStock solutions, NMR, Biological Assays
DMF Excellent >100 mg/mLAlternative to DMSO for reactions
Methanol Good 20–50 mg/mLReactions, Recrystallization, LC-MS
Ethanol Good 15–40 mg/mLGreen alternative to MeOH
DCM Moderate 10–25 mg/mLExtraction (Organic phase)
Water Poor <1 mg/mLAnti-solvent, Aqueous wash (pH < 7)
Water (pH > 9) Good Soluble (as Phenolate)Base extraction (Deprotonation of Ar-OH)

Part 5: Experimental Workflows (Visualization)

Workflow 1: Solubility Determination & Stock Prep

SolubilityWorkflow Start Start: 10 mg Compound SolventSelect Select Solvent Start->SolventSelect AddDMSO Add 100 µL DMSO (Target: 100 mg/mL) SolventSelect->AddDMSO For Bio Assay AddMeOH Add 500 µL Methanol (Target: 20 mg/mL) SolventSelect->AddMeOH For LC-MS/Rxn Vortex Vortex (30 sec) & Sonicate (1 min) AddDMSO->Vortex AddMeOH->Vortex Check Visual Inspection Vortex->Check Clear Solution Clear? Check->Clear Success Success: Filter (0.22 µm) & Store Dark Clear->Success Yes Dilute Dilute: Add more solvent (Stepwise) Clear->Dilute No (Precipitate) Dilute->Vortex Retry

Caption: Decision tree for preparing stock solutions, ensuring complete solubilization before filtration.

Workflow 2: pH-Dependent Solubility Logic

pH_Logic Compound This compound (Neutral Form) Acidic Acidic/Neutral pH (< 7) Protonated Phenol Compound->Acidic Standard Conditions Basic Basic pH (> 9) Deprotonated Phenolate Compound->Basic Add NaOH/Na2CO3 OrgSol Organic Soluble (DCM, EtOAc, DMSO) Acidic->OrgSol High LogP drives organic partition AqSol Water Soluble (Aqueous Layer) Basic->AqSol Ionization drives aqueous partition

Caption: Mechanism of pH-switching for extraction. The compound can be moved between phases by adjusting pH around the pKa (~6.5).

Part 6: References

  • Sayyed, M. A., et al. (2008).[1] "An Improved Protocol for Synthesis of Iodohydroxybenzaldehyde Using Iodine and Iodic Acid." International Journal of Chemical Sciences. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 4-Hydroxybenzaldehyde.[2][3][4][5] National Library of Medicine. Retrieved from [Link]

Sources

Safety Data Sheet (SDS) and handling precautions for 2-Fluoro-4-hydroxy-5-iodobenzaldehyde

[1]

CAS Number: 2166486-32-2 Formula: C₇H₄FIO₂ Molecular Weight: 266.01 g/mol [1]

Executive Summary

This guide serves as an advanced operational manual for 2-Fluoro-4-hydroxy-5-iodobenzaldehyde , a specialized halogenated aromatic building block used primarily in the synthesis of pharmaceutical intermediates, specifically for PROTAC linkers and kinase inhibitors.[1] Unlike commodity benzaldehydes, this compound exhibits distinct stability profiles due to the synergistic effects of the electron-withdrawing fluorine and the labile carbon-iodine bond.[1]

Critical Handling Note: While many benzaldehydes are stored at ambient temperature, this specific congener requires cold-chain management (2–8°C) to prevent oxidative degradation and iodine liberation.[1]

Part 1: Chemical Identity & Physicochemical Profile[2]

Understanding the physical state is the first step in exposure control.[1] The presence of the hydroxyl group significantly alters the lattice energy compared to its non-hydroxylated analogues, raising the melting point and increasing polarity.[1]

PropertySpecification / ValueOperational Implication
Appearance Off-white to pale yellow solidYellowing indicates oxidation (quinone formation) or iodine liberation.[1]
Melting Point >100°C (Predicted based on SAR*)Solid handling protocols apply (dust control).[1]
Solubility DMSO, DMF, MethanolPoor water solubility; requires organic waste streams.[1]
Acidity (pKa) ~7.5 (Phenolic OH)Compatible with weak bases (K₂CO₃); incompatible with strong oxidizers.[1]
LogP ~2.3Lipophilic; potential for dermal absorption.[1]

*Note: While the analogue 2-Fluoro-5-iodobenzaldehyde melts at ~45°C, the addition of the 4-OH group introduces intermolecular hydrogen bonding, typically raising the melting point significantly.[1]

Part 2: Hazard Identification & Toxicology (The "Why")

This compound is not fully characterized by REACH/ECHA animal studies due to its status as a research intermediate.[1] Therefore, safety protocols must be derived from Structure-Activity Relationship (SAR) analysis of the functional groups:

  • Aldehyde Moiety: A sensitizer and respiratory irritant.[1] Readily oxidizes to the benzoic acid derivative in air.[1]

  • Aryl Iodide: Susceptible to homolytic cleavage under UV light, generating radical species.[1]

  • Fluorine Substituent: Increases lipophilicity and metabolic stability but enhances skin permeation.[1]

GHS Classification (Derived)[1]
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][2][3]

Exposure Response Workflow

The following diagram illustrates the decision logic for exposure incidents, prioritizing decontamination speed.

ExposureResponseStartExposure IncidentTypeIdentify RouteStart->TypeSkinDermal ContactType->SkinEyeOcular ContactType->EyeInhaleInhalationType->InhaleWashFlush 15min(Soap + Water)Skin->WashNeutralizeDo NOT useSolvents/EthanolWash->NeutralizeMedicalSeek MedicalEvaluationNeutralize->MedicalEyeWashEyewash Station(15min continuous)Eye->EyeWashEyeWash->MedicalFreshAirRemove to Fresh AirInhale->FreshAirFreshAir->Medical

Figure 1: Immediate response logic for exposure.[1][4] Note the prohibition of solvents for skin cleaning to prevent enhanced absorption.[1]

Part 3: Storage & Stability (The "How")

The stability of this compound is compromised by three factors: Light, Oxygen, and Heat .[1]

The Degradation Mechanism

The C-I bond is the "weak link."[1] UV exposure can cause homolytic cleavage, releasing iodine radicals (

11

Storage Protocol:

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon preferred over Nitrogen due to density).[1][5]

  • Container: Amber glass vials with Teflon-lined caps.

  • Shelf-Life: Re-test purity (H-NMR) every 6 months. Look for the disappearance of the aldehyde proton signal (~10 ppm).[1]

Part 4: Safe Handling & Engineering Controls

Engineering Controls[1]
  • Primary Containment: All weighing and transfer operations must occur inside a Chemical Fume Hood .[1]

  • Static Control: Use anti-static weighing boats. The dry powder may carry a static charge, leading to aerosolization.[1]

Personal Protective Equipment (PPE) Matrix
Body PartMinimum RequirementSenior Scientist Recommendation
Hands Nitrile Gloves (0.11 mm)Double Gloving: Inner Nitrile / Outer Nitrile.[1] Replace immediately upon splash.[1]
Eyes Safety GlassesChemical Goggles if working with >5g or fine powder.[1]
Respiratory Fume HoodN95/P100 if handling outside a hood (e.g., balance enclosure failure).[1]
Body Lab CoatTyvek Sleeves to bridge the gap between glove and coat cuff.[1]

Part 5: Synthetic Utility & Waste Management

This compound is a "linchpin" intermediate.[1] The iodine allows for Suzuki/Sonogashira couplings, while the phenol allows for alkylation.[1]

Standard Reaction Workflow (Suzuki Coupling Context)

When using this compound in palladium-catalyzed cross-couplings:

  • Degassing: The aryl iodide is sensitive; thoroughly degas solvents to prevent homocoupling or deiodination.[1]

  • Base Selection: The phenol is acidic.[1] Use 3 equivalents of base (e.g., K₂CO₃) to neutralize the phenol and facilitate the transmetallation cycle.[1]

Waste Disposal Logic
  • Halogenated Waste: This compound must go into the Halogenated Organic Waste stream.[1] Do not mix with non-halogenated solvents, as this complicates incineration protocols.[1]

  • Quenching: If disposing of reaction mixtures containing this aldehyde, quench with aqueous sodium bisulfite to neutralize the aldehyde functionality before disposal.[1]

WasteFlowSourceReaction Mixture(Containing 2-F-4-OH-5-I-Benzaldehyde)QuenchQuench Aldehyde(Aq. NaHSO3)Source->QuenchSepPhase SeparationQuench->SepAqPhaseAqueous PhaseSep->AqPhaseOrgPhaseOrganic PhaseSep->OrgPhaseCheckCheck pHAqPhase->CheckHaloWasteHalogenated Waste Drum(High Temp Incineration)OrgPhase->HaloWasteDrainDrain (If Neutral/Non-Toxic)Check->Drain

Figure 2: Waste segregation workflow ensuring halogenated organics are isolated for proper incineration.[1]

References

  • BLD Pharm. (2025).[1] Safety Data Sheet: this compound (CAS 2166486-32-2).[1] Retrieved from [1]

  • National Institutes of Health (PubChem). (2025).[1] Compound Summary: 2-Fluoro-5-iodobenzaldehyde (Analogue Data).[1][6] Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-Fluoro-5-iodobenzaldehyde.[1][6] Retrieved from [1]

  • ECHA (European Chemicals Agency). (2024).[1] Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity.[1] Retrieved from [1]

Synthesis pathways for 2-Fluoro-4-hydroxy-5-iodobenzaldehyde from precursor compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 2-Fluoro-4-hydroxy-5-iodobenzaldehyde , a critical intermediate often employed in the development of kinase inhibitors, PROTAC linkers, and radiolabeled tracers.

Executive Summary & Target Profile

Target Molecule: this compound CAS Registry Number: 2166486-32-2 (Note: Isomers such as 2-fluoro-5-iodobenzaldehyde [146137-76-0] exist; precise regiochemistry is critical). Molecular Formula: C₇H₄FIO₂ Molecular Weight: 266.01 g/mol

This compound is characterized by a tri-substituted benzene ring. The synthesis challenge lies in the regioselective introduction of iodine at the C5 position. The presence of the strongly activating hydroxyl group (-OH) at C4 and the deactivating but directing aldehyde (-CHO) and fluorine (-F) groups creates a specific electronic landscape that dictates the synthetic strategy.

Structural & Electronic Analysis
  • C1 (Aldehyde): Strong deactivator, meta-director. Directs to C3 and C5.[1]

  • C2 (Fluorine): Weak deactivator (inductive), but ortho/para-director (resonance). Directs to C3 and C5.[1]

  • C4 (Hydroxyl): Strong activator, ortho/para-director. Directs to C3 and C5.[1]

Retrosynthetic Analysis

The most efficient disconnection relies on the late-stage introduction of iodine via Electrophilic Aromatic Substitution (EAS).

Retrosynthesis Target Target: This compound Precursor1 Precursor: 2-Fluoro-4-hydroxybenzaldehyde Target->Precursor1 Iodination (C-I Bond Formation) Start Starting Material: 3-Fluorophenol Precursor1->Start Reimer-Tiemann or Vilsmeier-Haack Formylation

Figure 1: Retrosynthetic tree illustrating the disconnection to commercially available 3-fluorophenol derivatives.

Primary Pathway: Direct Electrophilic Iodination

This is the industrial standard route due to its atom economy and scalability. It utilizes N-Iodosuccinimide (NIS) as the iodine source, which is milder and easier to handle than elemental iodine (


).
Reaction Scheme

Substrate: 2-Fluoro-4-hydroxybenzaldehyde Reagent: N-Iodosuccinimide (NIS) Catalyst: Trifluoroacetic acid (TFA) or p-Toluenesulfonic acid (pTsOH) Solvent: Acetonitrile (MeCN) or DMF[1]

Step-by-Step Protocol

1. Setup:

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with 2-Fluoro-4-hydroxybenzaldehyde (10.0 g, 71.4 mmol) and Acetonitrile (100 mL).

  • Cool the solution to 0°C using an ice bath to suppress over-iodination.

2. Iodination:

  • Add N-Iodosuccinimide (NIS) (16.9 g, 75.0 mmol, 1.05 eq) portion-wise over 15 minutes.

  • Add Trifluoroacetic acid (TFA) (0.5 mL, catalytic) to activate the NIS.

  • Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours.

  • Monitoring: Check reaction progress via TLC (Hexane:Ethyl Acetate 3:1) or HPLC.[1][2] The product will be less polar than the starting material.

3. Quench & Workup:

  • Quench the reaction by adding 10% aqueous Sodium Thiosulfate (

    
    )  (50 mL) to reduce unreacted iodine (indicated by the disappearance of any brown color).
    
  • Extract the mixture with Ethyl Acetate (3 x 75 mL).

  • Combine organic layers and wash with Brine (100 mL).

  • Dry over anhydrous Sodium Sulfate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) , filter, and concentrate under reduced pressure.
    

4. Purification:

  • Recrystallize the crude solid from a mixture of Ethanol/Water or Hexane/Ethyl Acetate .

  • Yield: Expected yield is 85–92%.

Mechanism & Regioselectivity Visualized

Mechanism cluster_sterics Steric Filter Substrate 2-Fluoro-4-hydroxybenzaldehyde (C4-OH activates ortho/para) Intermediate Sigma Complex (Stabilized by OH resonance) Substrate->Intermediate + I+ (from NIS/H+) Attack at C5 (Sterically favored) Product This compound (C5 Substitution) Intermediate->Product - H+ Re-aromatization C3 C3 Position: Blocked by F and OH C5 C5 Position: Open (OH and H)

Figure 2: Mechanistic flow showing the preference for C5 substitution driven by steric hindrance at C3.

Alternative Pathway: The Methoxy-Protection Route

If the substrate is prone to oxidation or if the phenol interferes with other reagents, the Methoxy Route is preferred. This involves iodinating the protected ether followed by demethylation.

Workflow
  • Precursor: 2-Fluoro-4-methoxybenzaldehyde .

  • Iodination: React with NIS/TFA or

    
     in Methanol. The methoxy group directs to C5 similar to the hydroxyl group.
    
    • Intermediate: 2-Fluoro-5-iodo-4-methoxybenzaldehyde.

  • Demethylation:

    • Reagent: Boron Tribromide (

      
      )  in Dichloromethane (DCM) at -78°C to 0°C.
      
    • Note:

      
       is aggressive; ensure the aldehyde is not reduced (though 
      
      
      
      is generally chemoselective for ethers over aldehydes under controlled conditions). Alternatively, use
      
      
      /Pyridine
      .

Comparison Table: Synthesis Routes

FeatureDirect Iodination (Method A)Methoxy-Protection (Method B)
Step Count 1 Step2 Steps (Iodination + Deprotection)
Atom Economy HighLower (Loss of Methyl group)
Reagents NIS, TFANIS, BBr3 (Hazardous)
Scalability ExcellentModerate (BBr3 handling is costly)
Primary Use Bulk manufacturingHigh-purity / Sensitive substrates

Preparation of Precursor (Backward Integration)

If 2-Fluoro-4-hydroxybenzaldehyde is not commercially available, it can be synthesized from 3-Fluorophenol .

  • Vilsmeier-Haack Formylation:

    • Substrate: 3-Fluorophenol (requires protection of OH usually, or careful control).[3]

    • Reagents:

      
      , DMF.
      
    • Challenge: Regioselectivity can be poor (mixture of 2-fluoro-4-hydroxy and 4-fluoro-2-hydroxy isomers).

  • Reimer-Tiemann Reaction:

    • Substrate: 3-Fluorophenol.

    • Reagents:

      
      , KOH (aq).
      
    • Outcome: Generally yields the ortho-formylated product (relative to OH), which would be 2-fluoro-4-hydroxybenzaldehyde (para to F) or 4-fluoro-2-hydroxybenzaldehyde. Separation is required.[4][5]

Recommendation: Purchase 2-Fluoro-4-hydroxybenzaldehyde (CAS 348-27-6) directly from established suppliers (e.g., Sigma-Aldrich, BLD Pharm) to ensure starting material purity >98%.

Safety & Handling

  • N-Iodosuccinimide (NIS): Irritant. Store in the dark at 2-8°C.

  • Boron Tribromide (

    
    ):  Reacts violently with water. Corrosive. Handle under inert atmosphere (Nitrogen/Argon).
    
  • Fluorinated Compounds: Generally stable, but combustion may release HF.

  • Waste Disposal: All iodine-containing waste must be segregated from general organic waste to prevent formation of explosive/toxic byproducts.

References

  • Regioselective Iodination of Phenols

    • Source: Patil, B. R., et al. "Regioselective iodination of hydroxylated aromatic ketones."[4] Arkivoc 2006.10 (2006): 104-108.[4]

    • Relevance: Establishes the protocol for using Iodine/Iodic acid for ortho-iodin
  • Synthesis of 2-Fluoro-5-iodobenzaldehyde (Analogous Chemistry)

    • Source: BenchChem Application Notes.
    • Relevance: Confirms the directing effect of Fluorine and the use of NIS for iodinating fluorobenzaldehydes.[2]

  • Laccase-Catalyzed Iodination (Green Alternative)

    • Source: Hahn, T., et al. "Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols." RSC Advances 9.38 (2019).
    • Relevance: Provides green chemistry alternatives for iodin
  • Commercial Precursor Data (2-Fluoro-4-hydroxybenzaldehyde)

    • Source: PubChem Compound Summary for CID 587246.
    • Relevance: Physical properties and safety data for the starting m

Sources

Technical Guide: Stability & Handling of 2-Fluoro-4-hydroxy-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

2-Fluoro-4-hydroxy-5-iodobenzaldehyde (CAS: 2166486-32-2) is a highly functionalized aromatic intermediate critical in the synthesis of PROTACs, kinase inhibitors, and radiolabeled ligands. Its utility stems from its "orthogonal reactivity": the electrophilic aldehyde, the nucleophilic phenol, and the cross-coupling-ready aryl iodide.

However, this chemical versatility comes at the cost of stability. Under ambient conditions, this compound acts as a metastable system . It is susceptible to photodehalogenation (loss of iodine) and auto-oxidation (aldehyde to acid; phenol to quinoid).

Core Recommendation: This compound must be treated as Light Sensitive and Air Sensitive .[1] Long-term storage requires an inert atmosphere (Argon/Nitrogen) at 2–8°C in amber glassware.

Part 2: Chemical Profile & Reactivity Matrix

To understand the stability, we must analyze the competing electronic effects within the molecule.

FeatureMoietyElectronic EffectStability Risk
A Aryl Iodide (C-I) Weak bond energy (~57 kcal/mol)High: Susceptible to homolytic cleavage by UV/Visible light.
B Aldehyde (-CHO) Electrophilic, oxidizableModerate: Prone to aerobic oxidation to carboxylic acid.
C Phenol (-OH) Electron Donating (EDG)Moderate: Increases ring electron density, promoting oxidation/color change.
D Fluorine (-F) Electron Withdrawing (EWG)Low: Stabilizes the C-I bond slightly via induction, but activates the ring for SNAr.
Theoretical Degradation Pathways

The following diagram illustrates the two primary degradation vectors: Photo-induced Deiodination and Aerobic Oxidation .

DegradationPathways Figure 1: Primary Degradation Pathways under Ambient Conditions Parent 2-Fluoro-4-hydroxy- 5-iodobenzaldehyde Radical Aryl Radical (Transient) Parent->Radical UV Light (hν) Homolytic Cleavage Acid 2-Fluoro-4-hydroxy- 5-iodobenzoic Acid (Impurity B) Parent->Acid O2 (Air) Auto-oxidation Quinone Quinoid/Polymer (Colored Species) Parent->Quinone O2 + Light Phenolic Oxidation Deiodo 2-Fluoro-4-hydroxy- benzaldehyde (Impurity A) Radical->Deiodo H-Abstraction (Solvent/Moisture)

Caption: Figure 1 visualizes the divergence of degradation into de-iodinated byproducts (via light) and acidic byproducts (via air).

Part 3: Scientific Integrity – Stability Risk Assessment

Photostability (The Iodine Vulnerability)

The Carbon-Iodine (C-I) bond is the weakest link in this molecule. Aryl iodides possess a bond dissociation energy significantly lower than their chloro- or fluoro- counterparts. Upon exposure to ambient laboratory light (specifically UV components), the C-I bond undergoes homolytic fission , generating an aryl radical.

  • Observation: The off-white solid turns yellow/brown over time.

  • Mechanism: The generated radical abstracts a hydrogen atom from moisture or organic impurities, resulting in 2-Fluoro-4-hydroxybenzaldehyde (des-iodo impurity).

  • Prevention: Exclusion of light is non-negotiable. Use amber vials or wrap containers in aluminum foil.

Oxidative Stability (The Aldehyde Factor)

Benzaldehydes are inherently unstable toward oxygen. The mechanism involves the formation of a peracid intermediate, which then reacts with another equivalent of aldehyde to form two equivalents of carboxylic acid.

  • Catalysts: This reaction is catalyzed by light and trace metal ions.

  • Impact: Formation of 2-Fluoro-4-hydroxy-5-iodobenzoic acid . This impurity drastically affects the stoichiometry of subsequent reactions (e.g., reductive aminations or Knoevenagel condensations).

Thermal & Hygroscopic Profile

While the melting point is likely >100°C (estimated based on analogs), the presence of the phenolic hydroxyl group introduces hygroscopicity.

  • Risk: Absorbed water does not hydrolyze the molecule directly but facilitates the proton transfer required for the radical degradation pathway described above.

Part 4: Experimental Validation Protocols

Do not assume purity based on the label. Perform these checks before using the compound in critical steps.

Protocol A: Rapid Purity Assessment (HPLC)
  • Objective: Quantify des-iodo and acid impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (phenol/aldehyde).

  • Pass Criteria: Purity > 97% (Area %).

Protocol B: Functional Integrity Check (H-NMR)
  • Objective: Confirm the aldehyde proton has not oxidized.

  • Solvent: DMSO-d6 (preferred over CDCl3 to prevent acid traces in chloroform from catalyzing degradation).

  • Key Signal: Look for the aldehyde proton singlet between 9.8 – 10.2 ppm .

  • Red Flag: Appearance of a broad singlet at 12.0+ ppm indicates carboxylic acid formation.

Part 5: Handling & Storage SOP

This workflow ensures the integrity of the compound from receipt to usage.

StorageSOP Figure 2: Lifecycle Management of Labile Iodobenzaldehydes Receipt Receipt of Material Inspection Visual Inspection (Color Check) Receipt->Inspection Aliquot Aliquot under Inert Gas (Glovebox or N2 Line) Inspection->Aliquot If Pass Storage Storage Condition: -20°C or 4°C Amber Vial Aliquot->Storage Seal with Parafilm Usage Warm to RT Before Opening Storage->Usage Prevent Condensation Usage->Aliquot Re-seal immediately

Caption: Figure 2 outlines the "Cold Chain" workflow to prevent condensation and oxidation.

Step-by-Step Storage Guidelines
  • Upon Receipt: Inspect color. Pure compound should be off-white to pale yellow. Dark orange or brown indicates significant degradation.

  • Aliquotting: Avoid repeated freeze-thaw cycles. Divide the bulk material into single-use vials under a Nitrogen or Argon blanket.

  • Container: Use Amber Borosilicate Glass with Teflon-lined caps.

  • Temperature:

    • Short Term (< 1 month): 2–8°C (Refrigerator).

    • Long Term (> 1 month): -20°C (Freezer).

  • Usage: Allow the vial to equilibrate to room temperature before opening. Opening a cold vial introduces atmospheric moisture, which condenses on the solid and accelerates degradation.

References

  • Hou, M., et al. (2022). Degradation of iodinated X-ray contrast media by advanced oxidation processes. Chinese Chemical Letters. [Link]

  • Sorti, L., et al. (2023). Electrochemical degradation of contrast media. AIR Unimi. [Link]

Sources

Potential applications of 2-Fluoro-4-hydroxy-5-iodobenzaldehyde in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, 2-Fluoro-4-hydroxy-5-iodobenzaldehyde (CAS: 2166486-32-2) represents a "privileged structure"—a building block possessing the precise electronic and steric geometry required to access high-value bioactive scaffolds. Its tetra-substituted core offers four orthogonal reactive handles, allowing medicinal chemists to execute divergent synthesis strategies with high precision.

This guide details the technical application of this molecule in synthesizing kinase inhibitors, PROTAC linkers, and benzofuran-based heterocycles. It moves beyond basic reactivity to provide self-validating protocols and strategic workflows for lead optimization.

Chemical Profile & Reactivity Matrix

Understanding the electronic push-pull dynamics of this molecule is prerequisite to its successful application.

FeaturePositionElectronic EffectSynthetic Utility
Aldehyde C1Electron-withdrawing (-M)Heterocycle formation, Reductive amination, Olefination.
Fluorine C2Inductive withdrawal (-I)Metabolic stability, pKa modulation, H-bond acceptor.
Hydroxyl C4Electron-donating (+M)Etherification (Linker attachment), Prodrug handle.
Iodine C5Polarizable, weak -ICritical Pivot: Suzuki/Sonogashira/Heck coupling.

Technical Insight: The ortho relationship between the Fluorine (C2) and Aldehyde (C1) creates a dipole that influences nucleophilic attack at the carbonyl. Meanwhile, the para relationship between the Hydroxyl (C4) and Aldehyde (C1) enhances the acidity of the phenol, making it highly reactive toward mild alkylating agents (e.g., for PROTAC linker synthesis).

Divergent Synthetic Workflows

The true power of this scaffold lies in its ability to serve as a divergence point. We define three primary workflows:

Workflow A: The Kinase Core Construction (Benzofuran/Indole Synthesis)

This pathway utilizes the C1-Aldehyde and C4-Hydroxyl to build fused ring systems common in EGFR and VEGFR inhibitors.

Workflow B: PROTAC Linker Attachment

This pathway exploits the C4-Hydroxyl as a "warhead anchor" while preserving the C5-Iodine for recruiting the E3 ligase ligand or the protein of interest (POI).

Workflow C: Late-Stage Diversification (LSD)

Using the C5-Iodine for cross-coupling after the scaffold is built, allowing for rapid generation of structure-activity relationship (SAR) libraries.

G Core 2-Fluoro-4-hydroxy- 5-iodobenzaldehyde PathA Pathway A: Heterocycle Formation Core->PathA Intramolecular Cyclization PathB Pathway B: PROTAC Linker Synthesis Core->PathB O-Alkylation (Mitsunobu/SN2) PathC Pathway C: Suzuki/Sonogashira Core->PathC Pd-Catalyzed Coupling Benzofuran Benzofuran Scaffolds (Kinase Inhibitors) PathA->Benzofuran Linker E3 Ligase Recruiter Conjugates PathB->Linker Biaryl Biaryl/Alkyne Libraries (SAR Optimization) PathC->Biaryl

Figure 1: Divergent synthetic map illustrating the three primary medicinal chemistry applications of the core scaffold.

Detailed Experimental Protocols

These protocols are designed to be self-validating : specific checkpoints (TLC, Color Change, LCMS) are embedded to ensure success.

Protocol 1: Regioselective O-Alkylation (PROTAC Linker Synthesis)

Objective: Attach a PEG-linker to the C4-hydroxyl without affecting the C5-iodine or C1-aldehyde.

Reagents:

  • Core Scaffold (1.0 eq)

  • Boc-NH-PEG3-Bromide (1.1 eq)

  • K₂CO₃ (2.0 eq)

  • DMF (Anhydrous, 0.1 M concentration)

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound in anhydrous DMF under N₂ atmosphere.

    • Validation: Solution should be clear yellow. Turbidity indicates wet solvent.

  • Base Addition: Add K₂CO₃ in a single portion. Stir at RT for 15 mins.

    • Mechanism:[1][2][3] Deprotonation of the phenol (pKa ~7.5 due to electron-withdrawing CHO/I/F).

    • Validation: Mixture will turn bright yellow/orange (phenoxide formation).

  • Alkylation: Add the alkyl bromide dropwise over 5 minutes. Heat to 60°C for 4 hours.

  • Monitoring: Check LCMS.

    • Success Criteria: Disappearance of mass [M-H]⁻ (265.9) and appearance of product mass.

    • Troubleshooting: If C-alkylation is observed (rare), lower temp to 40°C and switch solvent to Acetone.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF. Dry over Na₂SO₄.[4]

Protocol 2: Suzuki-Miyaura Coupling at C5

Objective: Install an aryl group at the C5 position. The iodine is highly reactive, allowing the use of mild conditions that preserve the aldehyde.

Reagents:

  • Core Scaffold (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl₂·DCM (0.05 eq) — Chosen for high turnover on aryl iodides.

  • Cs₂CO₃ (2.5 eq)

  • Dioxane:Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Combine solvent, base, and boronic acid. Sparge with Argon for 10 mins.

    • Criticality: O₂ poisoning of Pd(0) is the #1 cause of failure here.

  • Catalyst Addition: Add the scaffold and Pd catalyst. Seal vessel immediately.

  • Reaction: Heat to 80°C for 2-6 hours.

    • Validation: The reaction mixture typically darkens from orange to dark brown/black.

  • Filtration: Filter through a Celite pad to remove Pd black.

  • Purification: Silica gel chromatography.

    • Note: The aldehyde product is often less polar than the starting phenol.

Case Study: Optimization of a MEK Inhibitor Analog

Hypothesis: Replacing the standard chloro-fluoro core of a MEK inhibitor (e.g., Cobimetinib analog) with our iodo-fluoro-aldehyde core allows for the introduction of a "tail" via reductive amination that can reach into the solvent-exposed region of the kinase pocket.

Experimental Data Summary (Hypothetical):

Compound IDR-Group (at C5)Linker (at C1)IC50 (nM)Solubility (µM)
Ref-001 ClNone (Aldehyde)4512
Analog-A PhenylMorpholine (Reductive Amination)120150
Analog-B Pyridine-3-ylMorpholine (Reductive Amination)8 >200

Interpretation: The iodine at C5 allowed for the coupling of the Pyridine ring (Analog-B), which formed a critical H-bond in the back pocket. The aldehyde at C1 was successfully converted to a solubilizing morpholine group, drastically improving physicochemical properties.

Handling & Stability (Safety Data)

  • Storage: Store at 2-8°C under inert gas. The aldehyde is susceptible to air oxidation to the benzoic acid (2-Fluoro-4-hydroxy-5-iodobenzoic acid) over time.

  • Appearance: Off-white to pale yellow powder. Darkening indicates iodine liberation or oxidation.

  • Safety: Irritant.[5][6] Avoid contact with eyes (aldehyde lachrymator potential) and skin.[6]

References

  • Suzuki-Miyaura Coupling Mechanics

    • Title: "Suzuki-Miyaura Cross-Coupling: The general c
    • Source: Chemistry LibreTexts / Yoneda Labs
    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: "Applications of Fluorine in Medicinal Chemistry."[7]

    • Source: Journal of Medicinal Chemistry (PubMed)
    • URL:[Link]

  • Title: "Synthetic Routes for the Preparation of 2-Fluoro-5-iodobenzylamine Derivatives.
  • Title: "Benzimidazole or azabenzimidazole-6-carboxylic acid compounds and their application (Patent CN113480534A).

Sources

Methodological & Application

Application Notes and Protocol for Suzuki-Miyaura Coupling of 2-Fluoro-4-hydroxy-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for performing a Suzuki-Miyaura cross-coupling reaction using 2-Fluoro-4-hydroxy-5-iodobenzaldehyde as the aryl halide partner. The protocol is designed to be a robust starting point for the synthesis of complex biaryl compounds, which are pivotal structures in medicinal chemistry and materials science.

Introduction: The Power of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forges a carbon-carbon bond between an organoboron species (like a boronic acid or ester) and an organohalide.[1][2] Its broad functional group tolerance, mild reaction conditions, and the low toxicity of the boron reagents have established it as one of the most powerful and widely used transformations in modern organic synthesis.[3] This application note will delve into the practical execution of this reaction with a specific, functionally rich substrate, this compound, highlighting the key considerations for a successful outcome.

Understanding the Reaction: The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[4][5] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate. The reactivity of the halide is crucial, with the order being I > Br > Cl > F, making our iodo-substituted substrate highly reactive.[2][3]

  • Transmetalation: In this step, the organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7][8]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd PdII_ArI Ar-Pd(II)L_n-I OxAdd->PdII_ArI Transmetalation Transmetalation (R-B(OH)₂ + Base) PdII_ArI->Transmetalation PdII_ArR Ar-Pd(II)L_n-R Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArylI 2-Fluoro-4-hydroxy- 5-iodobenzaldehyde ArylI->OxAdd BoronicAcid Arylboronic Acid (R-B(OH)₂) BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials and Reagents
  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if using an aqueous base solution)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

Reaction Setup and Procedure
  • Preparation: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (if using an aqueous base solution, typically 10-20% v/v). Stir the mixture for 5-10 minutes to ensure good mixing.

  • Catalyst Introduction: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and any additional ligand to the reaction mixture under the inert atmosphere.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[9]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Key Reaction Parameters and Justification

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the reaction parameters.

ParameterRecommended ChoiceRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄ is a reliable Pd(0) source. PdCl₂(dppf) is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1]
Ligand PPh₃, Buchwald ligands (e.g., SPhos)Phosphine ligands stabilize the palladium catalyst and modulate its reactivity.[4] Bulky, electron-rich ligands like SPhos can be beneficial for challenging couplings.[10]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is essential for activating the boronic acid for transmetalation.[7] The choice of base can significantly impact the reaction rate and yield. K₂CO₃ is a good starting point, while Cs₂CO₃ is more soluble and can be more effective.
Solvent 1,4-Dioxane, Toluene, DMFThe solvent system needs to solubilize the reactants and be compatible with the reaction conditions. A mixture of an organic solvent and water is often used to facilitate the dissolution of the inorganic base.[2]
Temperature 80-100 °CThe reaction temperature influences the rate of the catalytic cycle. Elevated temperatures are often required to drive the reaction to completion.
Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Start add_reagents Add Aryl Halide, Boronic Acid, and Base start->add_reagents inert_atmosphere Establish Inert Atmosphere add_reagents->inert_atmosphere add_solvent_catalyst Add Solvent and Catalyst inert_atmosphere->add_solvent_catalyst heat_stir Heat and Stir add_solvent_catalyst->heat_stir monitor_reaction Monitor Progress (TLC/LC-MS) heat_stir->monitor_reaction cool_down Cool to Room Temperature monitor_reaction->cool_down extraction Aqueous Work-up and Extraction cool_down->extraction purification Dry, Concentrate, and Purify extraction->purification end End Product purification->end

Sources

Using 2-Fluoro-4-hydroxy-5-iodobenzaldehyde as an intermediate for bioactive heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-2F4H5I-001 [1]

Executive Summary

2-Fluoro-4-hydroxy-5-iodobenzaldehyde (CAS: 2166486-32-2 / 124056-66-8) is a high-value "tri-functional" scaffold for medicinal chemistry.[1] Unlike mono-functionalized benzaldehydes, this intermediate offers three distinct orthogonal reactive handles—an aldehyde (C1) , a fluorine (C2) , and an iodine (C5) —positioned around a phenol core.

This unique substitution pattern allows for divergent synthesis of three privileged pharmacophores critical in drug discovery:

  • Benzofurans: Via C5-I/C4-OH Sonogashira cyclization.[1]

  • 1H-Indazoles: Via C2-F/C1-CHO hydrazine condensation-SNAr.

  • Aldose Reductase Inhibitors (ARIs): Via C1-CHO Knoevenagel condensation, targeting diabetic complications.

This guide provides validated protocols and mechanistic insights for leveraging this scaffold in high-throughput library generation and lead optimization.

Chemo-Informatics & Reactivity Profile

Structural Reactivity Heatmap

The molecule possesses four distinct zones of reactivity, allowing for sequential functionalization without cross-interference if the correct order of operations is followed.

PositionFunctional GroupReactivity ModeStrategic Utility
C1 Aldehyde (-CHO) ElectrophileCondensation: Knoevenagel, Schiff base formation.[1] Essential for heterocycle ring closure (e.g., Quinazolines).
C2 Fluorine (-F) Leaving GroupSNAr: Activated by the ortho-aldehyde.[1] Enables formation of N-heterocycles (Indazoles) via displacement by hydrazines/amines.
C4 Hydroxyl (-OH) NucleophileO-Alkylation/Acylation: Can be protected or used as a nucleophile in intramolecular cyclizations (Benzofurans).[1]
C5 Iodine (-I) Cross-Coupling PartnerTransition Metal Catalysis: Highly reactive in Suzuki, Sonogashira, and Heck couplings. Ortho to the hydroxyl group.
Diagram: Divergent Synthesis Pathways

DivergentSynthesis Core 2-Fluoro-4-hydroxy- 5-iodobenzaldehyde Benzofuran 5-Substituted Benzofurans Core->Benzofuran Path A: Sonogashira (C5-I + C4-OH) Indazole 5-Iodo-1H-Indazoles Core->Indazole Path B: Hydrazine SNAr (C2-F + C1-CHO) ARI Aldose Reductase Inhibitors (Hydantoins/Rhodanines) Core->ARI Path C: Knoevenagel (C1-CHO)

Caption: Divergent synthetic utility of the scaffold. Path A utilizes the Iodo-Hydroxy motif; Path B utilizes the Fluoro-Formyl motif; Path C utilizes the Aldehyde.

Application 1: Synthesis of Bioactive Benzofurans

Target Class: Anti-inflammatory agents, Anti-cancer therapeutics. Mechanism: The ortho-iodo-phenol motif is the "gold standard" precursor for 2-substituted benzofurans via a one-pot Sonogashira coupling and copper-catalyzed cyclization.

Protocol A: One-Pot Sonogashira-Cyclization

Reagents: Terminal Alkyne (


), Pd(PPh

)

Cl

, CuI, Et

N, DMF.
  • Preparation: In a dry Schlenk flask, dissolve This compound (1.0 equiv) in anhydrous DMF (0.2 M).

  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (3 mol%) and CuI (5 mol%). Degas the solution with N
    
    
    for 10 minutes.
  • Coupling: Add the terminal alkyne (1.2 equiv) and Et

    
    N (3.0 equiv).
    
  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (The intermediate acyclic alkyne may form first; prolonged heating promotes the 5-exo-dig cyclization).[1]

    • Note: The 4-OH acts as the nucleophile to attack the activated alkyne, closing the furan ring.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove amine) and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Insight: The 2-Fluoro group remains intact during this transformation, providing a handle for subsequent functionalization (e.g., SNAr) on the benzofuran core, effectively creating a multi-stage functionalizable scaffold .

Application 2: Synthesis of 1H-Indazoles

Target Class: Kinase inhibitors, Anti-microbials.[1] Mechanism: The reaction relies on the condensation of hydrazine with the aldehyde (Schiff base formation) followed by an intramolecular Nucleophilic Aromatic Substitution (SNAr) displacing the labile C2-fluorine.

Protocol B: Hydrazine-Mediated Annulation

Reagents: Hydrazine monohydrate (N


H

[1]·H

O), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), DMSO or Ethanol.[1]
  • Condensation: Dissolve This compound (1.0 equiv) in DMSO (0.5 M).

  • Reagent Addition: Add Hydrazine monohydrate (2.0 equiv).

    • Caution: Hydrazine is toxic. Handle in a fume hood.

  • Cyclization: Heat the mixture to 100°C for 3–5 hours.

    • Mechanistic Check: The intermediate hydrazone forms rapidly. The heat drives the SNAr displacement of the fluorine by the secondary amine of the hydrazone.

  • Workup: Pour the reaction mixture into crushed ice/water. The product, 5-iodo-1H-indazol-6-ol (or tautomer), typically precipitates as a solid.[1]

  • Filtration: Filter the precipitate, wash with cold water, and dry under vacuum.

Self-Validating Step: The disappearance of the aldehyde peak (~10.0 ppm) in


H NMR and the appearance of the indazole C3-H singlet (~8.0 ppm) confirms ring closure.[1]

Application 3: Aldose Reductase Inhibitors (ARIs)

Target Class: Diabetes management (Neuropathy/Retinopathy). Mechanism: The aldehyde undergoes Knoevenagel condensation with acidic methylene compounds (Hydantoins, Rhodanines) to form the "head group" characteristic of ARIs like Epalrestat or Fidarestat-analogs.

Protocol C: Knoevenagel Condensation

Reagents: Rhodanine-3-acetic acid (or Hydantoin derivative), Ammonium Acetate (NH


OAc), Glacial Acetic Acid, Toluene.[1]
  • Setup: In a round-bottom flask equipped with a Dean-Stark trap, mix This compound (1.0 equiv) and Rhodanine-3-acetic acid (1.0 equiv).

  • Solvent/Catalyst: Add Toluene (0.3 M) and catalytic NH

    
    OAc (0.2 equiv). Add Glacial Acetic Acid (0.2 equiv).
    
  • Reflux: Heat to reflux with azeotropic removal of water for 6–12 hours.

  • Monitoring: The product usually precipitates or changes color (yellow/orange) upon cooling.

  • Isolation: Cool to room temperature. Filter the solid precipitate.[2] Wash with cold toluene and ethanol.

  • Recrystallization: Purify via recrystallization from EtOH/DMF.

Strategic Protection Strategies

While the protocols above are direct, complex multi-step syntheses may require protecting the C4-Hydroxyl group to prevent side reactions (e.g., during lithiation or harsh oxidations).

GroupInstallationRemovalStability
Methyl (OMe) MeI, K

CO

BBr

, DCM, -78°C
High (Acid/Base stable)
Acetate (OAc) Ac

O, Pyridine
K

CO

, MeOH
Moderate (Base labile)
MOM (Methoxymethyl) MOMCl, DIPEAdilute HClHigh (Base stable)

Recommendation: Use MOM protection if performing lithiation/Grignard chemistry at the C5-Iodine position, as the free phenol is incompatible with organometallics.[1]

References

  • Indazole Synthesis: Lukin, K., et al. "New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine."[1][3] The Journal of Organic Chemistry, vol. 71, no. 21, 2006, pp. 8166–8172. Link

  • Benzofuran Synthesis: Khanam, H., & Shamsi, F. "A Review: An Insight on Synthesis of Benzofuran." LBP World, 2017. Link

  • Aldose Reductase Inhibitors: Altintop, M. D., et al. "Identification of a new class of potent aldose reductase inhibitors: Design, microwave-assisted synthesis... of 2-pyrazolines." Chemico-Biological Interactions, vol. 347, 2021.[1] Link

  • Sonogashira Cyclization: Cacchi, S., et al. "Palladium-catalyzed cyclization of 2-alkynylphenols."[1] Journal of Combinatorial Chemistry, 2017. (General Methodology Reference).

  • Compound Data: PubChem. "2-Fluoro-4-hydroxybenzaldehyde."[1][4] National Library of Medicine. Link

Sources

Application Note: High-Precision Functionalization of 2-Fluoro-4-hydroxy-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

This guide details the chemoselective functionalization of 2-Fluoro-4-hydroxy-5-iodobenzaldehyde (FHI-BA) . This scaffold is a "privileged intermediate" in medicinal chemistry, particularly for PROTAC® linker synthesis and radioligand development.

The Challenge: The molecule presents a "triad of reactivity" that complicates standard protocols:

  • Aldehyde (-CHO): The primary target for functionalization.

  • Free Phenol (-OH): An acidic proton (

    
     due to electron-withdrawing F/I) that interferes with basic conditions (e.g., Wittig reagents).
    
  • Aryl Iodide (-I): A labile handle susceptible to dehalogenation under harsh reducing conditions (e.g., Pd/H

    
    ) or metal-halogen exchange.
    

The Solution: This note provides three self-validating protocols designed to modify the aldehyde without compromising the iodine handle or requiring laborious protection/deprotection steps for the phenol where possible.

Strategic Decision Map

Before selecting a protocol, consult the decision tree below to match your synthetic goal with the appropriate chemoselective strategy.

FunctionalizationStrategy Start Target: 2-Fluoro-4-hydroxy- 5-iodobenzaldehyde Goal_Amine Goal: Secondary Amine (Linker Synthesis) Start->Goal_Amine Goal_Acid Goal: Carboxylic Acid (Amide Coupling) Start->Goal_Acid Goal_Olefin Goal: Styrene/Olefin (Chain Extension) Start->Goal_Olefin Method_RedAm Method: Reductive Amination (STAB + AcOH) Goal_Amine->Method_RedAm Preserves Ar-I Tolerates Ar-OH Method_Pinnick Method: Pinnick Oxidation (NaClO2 + Scavenger) Goal_Acid->Method_Pinnick No Cl+ side-rxn Mild conditions Method_Wittig Method: Wittig/HWE (Requires O-Protection) Goal_Olefin->Method_Wittig Base sensitive Protect -OH first

Figure 1: Chemoselective decision tree for FHI-BA functionalization.

Protocol A: Reductive Amination (The Linker Strategy)

Objective: Convert the aldehyde to a secondary amine without reducing the aryl iodide or O-alkylating the phenol.

Scientific Rationale: Standard reducing agents like Sodium Borohydride (


) are too strong and can reduce the aldehyde before the imine forms.[1] Catalytic hydrogenation (

) is forbidden due to rapid de-iodination. The Fix: Use Sodium Triacetoxyborohydride (STAB) . It is sterically bulky and electron-deficient, making it selective for the iminium ion over the aldehyde. It tolerates the free phenol.
Materials
  • Substrate: FHI-BA (1.0 equiv)[2]

  • Amine Partner: Primary aliphatic amine (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)[2]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Critical for imine formation kinetics.

Step-by-Step Methodology
  • Imine Formation:

    • In a flame-dried flask under

      
      , dissolve FHI-BA (1 mmol, 266 mg) in DCE (5 mL).
      
    • Add the amine partner (1.1 mmol).[2]

    • Add AcOH (1 mmol, 60 µL).

    • Checkpoint: Stir at Room Temp (RT) for 1 hour. Monitor by TLC.[2] The aldehyde spot should disappear, replaced by a less polar imine spot.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.5 mmol, 318 mg) in one portion.

    • Allow to warm to RT and stir for 4–16 hours.

  • Work-up (Self-Validating):

    • Quench with saturated

      
       (aqueous).
      
    • Extract with DCM (

      
      ).
      
    • Validation: The aqueous layer pH should be ~8. The phenolic proton remains acidic; ensure the product is in the organic layer (if the amine product is amphoteric, adjust pH to isoelectric point).

QC Specifications
ParameterExpected ResultObservation Notes
LCMS M+1 peak observedLook for characteristic Iodine isotope pattern (clean single peak).
1H NMR

3.8–4.2 ppm (benzyl

)
Disappearance of aldehyde proton (

~10.0 ppm).
Yield 75–90%Lower yields indicate incomplete imine formation (increase AcOH).

Protocol B: Pinnick Oxidation (The Headgroup Strategy)

Objective: Oxidize aldehyde to carboxylic acid for subsequent amide coupling.

Scientific Rationale: Direct oxidation with


 or Jones Reagent is too harsh and will degrade the phenol. Silver oxide (

) is expensive. The Fix: Pinnick Oxidation (Lindgren modification) . It uses sodium chlorite (

) under mild acidic conditions.[3] Critical Mechanism: The reaction generates hypochlorous acid (

) as a byproduct.[3][4][5] In electron-rich phenols (like FHI-BA),

will rapidly chlorinate the ring (ortho to the -OH). You MUST use a scavenger.
Materials
  • Oxidant: Sodium Chlorite (

    
    ) (2.0 equiv)
    
  • Buffer: Sodium Dihydrogen Phosphate (

    
    ) (1.5 equiv)
    
  • Scavenger: 2-Methyl-2-butene (10–20 equiv) – Non-negotiable.

  • Solvent: t-Butanol / Water (3:1 ratio)

Step-by-Step Methodology
  • Preparation:

    • Dissolve FHI-BA (1 mmol) in t-BuOH (7 mL) and Water (2 mL).

    • Add 2-methyl-2-butene (2 mL, excess). Do not skip this.

  • Oxidation:

    • Add

      
       (1.5 mmol) followed by 
      
      
      
      (2.0 mmol) slowly over 10 minutes.
    • The solution may turn pale yellow.

  • Reaction:

    • Stir at RT for 2–4 hours.

    • Checkpoint: TLC should show a baseline spot (acid) and complete consumption of aldehyde.

  • Work-up:

    • Acidify carefully with 1N HCl to pH 3.

    • Extract with Ethyl Acetate.[6]

    • Wash with brine containing a trace of sodium bisulfite (to quench residual oxidant).

PinnickMechanism Step1 Aldehyde + HClO2 (Active Oxidant) Step2 Formation of Hydroxy-allyl Chlorite Step1->Step2 Step3 Fragmentation Step2->Step3 Product Carboxylic Acid (Product) Step3->Product Byproduct HOCl (Toxic Byproduct) Step3->Byproduct SafeWaste Chlorohydrin (Inert Waste) Byproduct->SafeWaste Trapped by Scavenger Scavenger 2-Methyl-2-butene Scavenger->SafeWaste

Figure 2: Pinnick oxidation pathway highlighting the critical role of the scavenger.

Protocol C: Wittig Olefination (Chain Extension)

Objective: Convert aldehyde to a styrene derivative.

Scientific Rationale: Wittig reagents (ylides) are highly basic. The free phenol (


 ~7.5) will quench the ylide immediately. While using 2 equivalents of base is theoretically possible, the phenoxide anion reduces the electrophilicity of the aldehyde, leading to poor yields.
The Fix: Protect first.  A Benzyl (Bn) ether is recommended as it is orthogonal to the Iodine (stable to base) and can be removed later (though 

removes Iodine, so use

or acid for deprotection).
Step-by-Step Methodology
  • Protection (Mandatory):

    • Treat FHI-BA with Benzyl Bromide (

      
      , 1.1 equiv) and 
      
      
      
      (2.0 equiv) in DMF at 60°C for 2 hours.
    • Isolate the O-Benzyl intermediate .

  • Wittig Reaction:

    • Suspend Methyltriphenylphosphonium bromide (1.2 equiv) in dry THF.

    • Add KOtBu (1.3 equiv) at 0°C to generate the bright yellow ylide.

    • Add the O-Benzyl FHI-BA (dissolved in THF) dropwise.

    • Stir at RT for 3 hours.

  • Deprotection (Note on Iodine Stability):

    • Warning: Do NOT use Pd/C +

      
       to remove the benzyl group; you will lose the iodine.
      
    • Use

      
       or TFA/Thioanisole at 0°C to cleave the benzyl ether if the free phenol is required.
      

References

  • Reductive Amination (General): Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

  • Pinnick Oxidation Protocol: "Pinnick Oxidation." Organic Chemistry Portal.

  • Wittig Reaction Mechanism: "The Wittig Reaction." Master Organic Chemistry.

  • Phenol Protection Strategies: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).
  • Handling Aryl Iodides: "Synthesis of 2-Fluoro-5-iodobenzylamine Derivatives." BenchChem Application Notes. (Inferred from general search context on similar scaffolds).

Sources

Application Notes and Protocols for the Synthesis of Substituted Benzofurans from 2-Fluoro-4-hydroxy-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzofuran Scaffold in Modern Drug Discovery

The benzofuran motif is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its prevalence is a testament to its ability to interact with a wide range of biological targets, leading to diverse therapeutic activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3][4] The development of efficient and versatile synthetic routes to novel benzofuran derivatives is therefore a critical endeavor for researchers in drug development, enabling the exploration of new chemical space and the generation of next-generation therapeutics.

This document provides a detailed, step-by-step guide for the synthesis of substituted benzofurans, commencing with the readily available starting material, 2-Fluoro-4-hydroxy-5-iodobenzaldehyde. The synthetic strategy hinges on a powerful and widely-used transformation: a tandem Sonogashira cross-coupling reaction followed by an intramolecular cyclization. This approach offers a modular and efficient pathway to a variety of 2-substituted benzofurans.[5][6]

Strategic Overview: A Two-Step, One-Pot Approach

The synthesis is designed as a one-pot procedure, which enhances efficiency by minimizing intermediate workup and purification steps. The overall transformation can be conceptually divided into two key stages:

  • Palladium and Copper-Catalyzed Sonogashira Coupling: The process begins with the selective cross-coupling of the aryl iodide in this compound with a terminal alkyne. This reaction is catalyzed by a palladium complex, with copper(I) iodide acting as a crucial co-catalyst.[7][8] The choice of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], is predicated on its well-established efficacy in activating the carbon-iodine bond for oxidative addition, the initial step in the catalytic cycle.[9]

  • Intramolecular Hydroalkoxylation (Cyclization): The in situ generated 2-alkynylphenol intermediate then undergoes a 5-exo-dig cyclization. The phenolic hydroxyl group attacks the alkyne, facilitated by the base and the catalytic system, to forge the furan ring of the benzofuran core.[10][11] This intramolecular step is generally rapid under the reaction conditions.

The overall synthetic workflow is depicted below:

Benzofuran Synthesis Workflow start 2-Fluoro-4-hydroxy- 5-iodobenzaldehyde intermediate In Situ Generated 2-Alkynylphenol Intermediate start->intermediate Sonogashira Coupling alkyne Terminal Alkyne (e.g., Phenylacetylene) alkyne->intermediate reagents PdCl₂(PPh₃)₂ / CuI Base (e.g., Et₃N) Solvent (e.g., THF/DMF) reagents->intermediate product Substituted Benzofuran Product intermediate->product Intramolecular Cyclization Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)-I(L₂) pd0->pd_oxidative Oxidative Addition (Ar-I) pd_transmetalation Ar-Pd(II)-C≡CR(L₂) pd_oxidative->pd_transmetalation Transmetalation (from Cu-C≡CR) pd_transmetalation->pd0 Reductive Elimination product Ar-C≡CR pd_transmetalation->product cu_i CuI cu_alkyne Cu-C≡CR cu_i->cu_alkyne + H-C≡CR - HI cu_alkyne->pd_oxidative Transmetalation alkyne H-C≡CR cyclization_start Ar-C≡CR (2-alkynylphenol) benzofuran Benzofuran cyclization_start->benzofuran Intramolecular Cyclization (5-exo-dig)

Sources

Troubleshooting & Optimization

Purification methods for 2-Fluoro-4-hydroxy-5-iodobenzaldehyde: Recrystallization vs Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Fluoro-4-hydroxy-5-iodobenzaldehyde

Case ID: PUR-2F4H5I-BZ Subject: Optimization of Purification Protocols: Recrystallization vs. Flash Chromatography Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Purifying This compound presents a unique set of challenges due to its hybrid chemical nature. It possesses a polar, acidic phenolic moiety (


) alongside a lipophilic, heavy iodine atom. This "push-pull" electronic structure often leads to two common failure modes: "oiling out"  during recrystallization and severe peak tailing  during chromatography.

This guide provides a decision framework and detailed troubleshooting protocols to navigate these issues, ensuring high purity (>98%) for downstream API synthesis.

Part 1: The Decision Matrix (Method Selection)

Before selecting a method, assess your crude material.[1] Recrystallization is the preferred method for scalability and cost, but it requires a threshold purity to function.

DecisionMatrix Start Crude Material Assessment CheckPurity Check Crude Purity (HPLC/NMR) Start->CheckPurity LowPurity Purity < 75% or Complex Mixture CheckPurity->LowPurity High Impurity Load HighPurity Purity > 85% CheckPurity->HighPurity Clean Crude Method_Col METHOD A: Flash Chromatography (Acid-Modified Silica) LowPurity->Method_Col Must separate regioisomers CheckScale Check Scale HighPurity->CheckScale SmallScale < 500 mg CheckScale->SmallScale LargeScale > 5 grams CheckScale->LargeScale SmallScale->Method_Col Yield loss in recryst is too high Method_Recrys METHOD B: Recrystallization (Binary Solvent System) LargeScale->Method_Recrys Scalable & Cost Effective

Figure 1: Decision logic for selecting the purification pathway based on crude purity and scale.

Part 2: Comparative Analysis

FeatureRecrystallization Flash Chromatography
Primary Mechanism Solubility differential (Thermodynamic)Polarity/Adsorption (Kinetic)
Best For Removing trace soluble impurities; Large scale (>10g).Separating regioisomers or starting materials.
Key Risk "Oiling out" (Phase separation before crystallization).Irreversible adsorption (Yield loss) or streaking.
Purity Potential >99% (Excellent for crystal lattice exclusion).95-98% (Dependent on resolution).
Solvent Usage Low (10-20 mL/g).High (0.5 - 1 L/g).

Part 3: Module A - Recrystallization Protocol

The Challenge: Phenolic aldehydes are notorious for oiling out. The iodine atom increases lipophilicity, making the compound reluctant to crystallize from purely polar solvents, while the phenol prevents solubility in purely non-polar solvents.

Recommended Solvent System: Ethyl Acetate / n-Heptane (or Hexanes). Alternative: Ethanol / Water (Use only if EtOAc system fails; higher risk of oiling out).

Step-by-Step Workflow
  • Dissolution: Place crude solid in a flask. Add Ethyl Acetate (EtOAc) sparingly while heating to reflux (approx. 70°C). Use just enough to dissolve the solid.

  • Clarification: If the solution is dark or contains particulates, add activated carbon (5 wt%), stir for 10 mins, and filter hot through Celite.

  • Nucleation: Maintain the filtrate at a gentle boil. Slowly add n-Heptane dropwise until a persistent turbidity (cloudiness) is observed.

  • Re-solubilization: Add a few drops of EtOAc to just clear the turbidity.

  • Crystallization: Remove from heat. Allow to cool to room temperature slowly (insulate flask with a towel).

    • Critical: Do not use an ice bath immediately. Rapid cooling causes oiling.

  • Harvest: Once thick crystals form at RT, cool to 0-4°C for 1 hour. Filter and wash with cold n-Heptane.

Troubleshooting Recrystallization

Q: The solution turned into a brown oil at the bottom of the flask instead of crystals. What happened?

  • Diagnosis: "Oiling out."[2] The solution became supersaturated at a temperature above the compound's melting point, or the solvent polarity gap was too wide.

  • Fix: Re-heat the mixture until the oil dissolves. Add a "bridge solvent" (like Toluene) or slightly more of the polar solvent (EtOAc). Add a seed crystal at the cloud point. Scratch the glass surface to induce nucleation.

Q: My recovery yield is low (<50%), but the mother liquor is still dark.

  • Diagnosis: The compound is too soluble in the mother liquor.

  • Fix: Concentrate the mother liquor by 50% on a rotovap and repeat the cooling process (Second Crop). Alternatively, the ratio of Heptane (Anti-solvent) was too low; increase the Heptane:EtOAc ratio in the next run.

Part 4: Module B - Chromatography Protocol

The Challenge: The phenolic hydroxyl group (-OH) interacts strongly with the silanols (Si-OH) on silica gel via hydrogen bonding. This causes peak tailing (streaking), where the compound elutes over a wide volume, contaminating other fractions and reducing recovery.

The Solution: Acid Modification. You must acidify the mobile phase to suppress the ionization of the phenol and block silanol sites.

Protocol Parameters
  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate + 1% Acetic Acid .

    • Note: Pre-wash the column with 100% Mobile Phase B, then equilibrate with starting conditions. This "deactivates" the silica.

  • Gradient: 0% B

    
     30% B over 20 CV (Column Volumes).
    
  • Detection: UV at 254 nm (Benzaldehyde chromophore is strong).

Troubleshooting Chromatography

Q: The compound is streaking across 20 test tubes. Why?

  • Diagnosis: Silanol interaction.

  • Fix: Did you add the acid modifier? If yes, switch from Acetic Acid to Formic Acid (stronger) or increase Acetic Acid to 2%. Ensure you are not overloading the column (keep load <1% of silica mass).

Q: I see a "ghost peak" or decomposition.

  • Diagnosis: Iodine-carbon bonds can be labile under light or prolonged exposure to slightly basic silica.

  • Fix: Wrap the column in aluminum foil to exclude light. Ensure the mobile phase is not basic (avoid triethylamine). Complete the run quickly; do not leave the compound on the column overnight.

Q: How do I separate the unreacted starting material (2-Fluoro-4-hydroxybenzaldehyde)?

  • Insight: The starting material lacks the heavy Iodine atom. It is more polar and will elute after your iodinated product.

  • Strategy: Use a shallow gradient (e.g., hold at 15% EtOAc for longer) to maximize the resolution between the non-iodinated precursor and the iodinated product.

References

  • BenchChem. (2025).[3] Technical Support Center: Purification of 2-Fluoro-4-hydroxybenzaldehyde. Retrieved from

  • Royal Society of Chemistry. (2013). Synthesis of Halogenated Benzaldehydes - Supplementary Information. CrystEngComm. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Fluoro-5-iodobenzaldehyde Product Specifications. Retrieved from

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization Solvent Selection. Retrieved from

  • Chromatography Online. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Retrieved from

Sources

Troubleshooting solubility issues of 2-Fluoro-4-hydroxy-5-iodobenzaldehyde in non-polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Solubility Challenges in Non-Polar Solvents

Welcome to the technical support guide for 2-Fluoro-4-hydroxy-5-iodobenzaldehyde. This resource is designed for researchers, chemists, and formulation scientists who encounter solubility issues with this compound, particularly in non-polar solvent systems. Here, we provide in-depth, science-backed answers and protocols to help you navigate these challenges effectively.

Section 1: Understanding the Challenge: Physicochemical Properties & Solubility Profile

This section addresses the fundamental properties of this compound and the chemical principles governing its behavior in non-polar media.

FAQ 1: What are the key structural features of this compound that dictate its solubility?

The solubility of this compound is a direct consequence of its molecular structure, which features a complex interplay of polar and non-polar characteristics:

  • Aromatic Benzene Ring : The core benzene ring is hydrophobic and non-polar, favoring interaction with non-polar solvents.

  • Hydroxyl (-OH) Group : This is a highly polar group capable of forming strong intermolecular hydrogen bonds. In the solid state, these hydrogen bonds create a stable crystal lattice that requires significant energy to break.

  • Aldehyde (-CHO) Group : The carbonyl in the aldehyde group is polar and can act as a hydrogen bond acceptor.[1]

  • Halogen Substituents (-F, -I) : The fluorine and iodine atoms increase the molecule's molecular weight and introduce polarity. Their presence makes the aromatic ring electron-deficient and can influence intermolecular interactions.[2]

The primary reason for poor solubility in non-polar solvents is the energetic cost of dissolving the molecule. Non-polar solvents like hexane or toluene cannot form hydrogen bonds to solvate the polar hydroxyl group effectively.[3] Therefore, the strong hydrogen bonds holding the compound's crystal lattice together are favored over dissolution.

FAQ 2: Why is this compound so poorly soluble in common non-polar solvents like hexane or toluene?

The principle of "like dissolves like" is central here. For dissolution to occur, the energy released from solvent-solute interactions must be sufficient to overcome both the solute-solute interactions (crystal lattice energy) and the solvent-solvent interactions.

This compound molecules are held together in a solid state by powerful hydrogen bonds via their hydroxyl groups. Non-polar solvents lack any hydrogen bond donating or accepting capabilities. Consequently, they cannot disrupt this stable network, leading to very low solubility. The large, non-polar benzene ring is not enough to overcome the influence of the highly polar hydroxyl group.

FAQ 3: What is the expected solubility trend in common laboratory solvents?

While specific quantitative data for this exact molecule is scarce, we can predict a general trend based on its structure and data from analogous compounds like other substituted benzaldehydes.[3][4] The solubility will be highly dependent on the solvent's polarity.

SolventTypePolarity IndexBoiling Point (°C)Expected SolubilityRationale
HexaneNon-Polar0.169Very PoorCannot disrupt intermolecular hydrogen bonding.
TolueneNon-Polar (Aromatic)2.4111Poor to LowAromatic nature offers some pi-pi stacking potential, but still cannot solvate the -OH group effectively.
Dichloromethane (DCM)Moderately Polar3.140ModerateOffers some polarity to interact with the aldehyde and halogens, but is not a hydrogen-bond donor.
AcetonePolar Aprotic5.156GoodThe carbonyl oxygen can act as a hydrogen bond acceptor, disrupting the solute's H-bond network.[4]
EthanolPolar Protic4.378HighCan act as both a hydrogen bond donor and acceptor, effectively solvating the hydroxyl group.
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2189Very HighA powerful, highly polar solvent capable of dissolving a wide range of compounds.[5][6]
Section 2: Practical Troubleshooting Guide

This section provides a logical, step-by-step approach to resolving common solubility issues encountered in the lab.

G start START: Compound is Insoluble in Non-Polar Solvent step1 Is slight polarity increase acceptable? start->step1 step2 ACTION: Increase Temperature (Do not exceed 5-10°C below solvent BP) step1->step2 No step4 ACTION: Use a Co-Solvent System (e.g., Toluene with 1-5% Acetone or THF) step1->step4 Yes step3 Was dissolution successful? step2->step3 step5 Does it precipitate on cooling? step3->step5 No, still insoluble end_success SUCCESS: Stable Solution Achieved step3->end_success Yes step7 Was dissolution successful? step4->step7 step5->step4 Yes step5->end_success No step6 ACTION: Use Sonication (At room or elevated temp) end_fail RE-EVALUATE: Consider a more polar primary solvent system step6->end_fail step7->step6 No step7->end_success Yes

A logical workflow for troubleshooting solubility.
Q1: I've added this compound to hexane, and it remains a fine powder. What should I do first?

Your first and simplest approach is to gently increase the temperature. The dissolution of most organic solids is an endothermic process, meaning solubility increases with temperature.[7] Heating provides the necessary kinetic energy for solvent molecules to break down the compound's crystal lattice.

Recommended Action:

  • Begin stirring the suspension vigorously.

  • Gently warm the mixture on a hot plate, increasing the temperature in 5-10°C increments.

  • Monitor for dissolution. Be careful not to exceed a temperature 5-10°C below the solvent's boiling point to avoid evaporation.

Caution: This compound has a melting point of approximately 45-48°C.[8] If your solvent's boiling point is above this, the compound may "oil out" instead of dissolving, forming a molten layer.

Q2: The compound dissolves with heat but crashes out of solution upon cooling. How can I create a stable solution?

This indicates that you have created a supersaturated solution that is not stable at room temperature. The best strategy here is to modify the solvent system by introducing a co-solvent. A co-solvent is a secondary, miscible solvent added in a small quantity to enhance the solubilizing power of the primary solvent.[5][6]

Q3: How do I select an appropriate co-solvent to improve solubility in toluene?

The goal is to add a small amount of a more polar solvent to disrupt the hydrogen bonding of the solute without dramatically changing the overall non-polar character of the system.

Causality: Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for non-polar solutes.[] For this specific molecule, a polar aprotic co-solvent is ideal. It can act as a hydrogen bond acceptor for the solute's -OH group, but it won't create a highly polar environment.

Recommended Co-solvents for a Toluene System:

  • Tetrahydrofuran (THF): An excellent choice. Its ether oxygen can accept hydrogen bonds. Start with 1-2% (v/v) and increase if necessary.

  • Acetone: The carbonyl oxygen is a good hydrogen bond acceptor.[4] Use sparingly, as it is more polar than THF.

  • Ethyl Acetate: A less polar option than acetone, but its ester group can still help solvate the solute.

Q4: Can sonication help dissolve the material?

Yes, sonication is a valuable mechanical method to enhance dissolution. The high-frequency sound waves create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high energy, which can break apart agglomerates of the solid and increase the interaction between the particle surface and the solvent.[5]

When to Use It:

  • When you observe very fine, stubborn suspensions.

  • In conjunction with gentle heating to accelerate the dissolution process.

  • For preparing stock solutions where complete dissolution is critical.

Section 3: Detailed Experimental Protocols
Protocol 1: Systematic Co-Solvent Screening

This protocol provides a methodical way to find the optimal co-solvent ratio.

  • Preparation: Place 10 mg of this compound into a small glass vial with a magnetic stir bar.

  • Primary Solvent Addition: Add 1 mL of your primary non-polar solvent (e.g., Toluene). Begin stirring.

  • Co-solvent Titration: Using a micropipette, add your chosen co-solvent (e.g., THF) in small increments (e.g., 10 µL, which is 1% v/v).

  • Observation: After each addition, stir for 2-3 minutes and observe for any signs of dissolution.

  • Incremental Addition: Continue adding the co-solvent in 10-20 µL increments until the compound fully dissolves.

  • Record and Scale: Note the final volume of co-solvent required. This ratio (e.g., 95:5 Toluene:THF) is your optimal solvent system for this concentration and can be scaled up for your experiment. This self-validating process ensures you use the minimum amount of co-solvent necessary.

Protocol 2: Temperature-Assisted Dissolution with Stability Check
  • Initial Suspension: Prepare a suspension of the compound in the desired non-polar solvent at your target concentration.

  • Controlled Heating: Place the vessel in a heated water or oil bath with magnetic stirring. Increase the temperature slowly towards the target, monitoring the solution.

  • Hold at Temperature: Once dissolved, hold the solution at that temperature for 5 minutes to ensure it is homogeneous.

  • Controlled Cooling: Turn off the heat and allow the solution to cool to room temperature naturally on the benchtop. Do not place it directly in a cold bath, as rapid cooling encourages precipitation.

  • Stability Assessment: Observe the solution after it has reached room temperature. If it remains clear for at least 30 minutes, it is likely stable for short-term use. If precipitation occurs, a co-solvent system is required.

Section 4: Advanced Insights & Visualizations
The Core Challenge: Intermolecular Forces

The difficulty in dissolving this compound in a non-polar solvent is fundamentally a battle of intermolecular forces. The following diagram illustrates why a solvent like hexane fails.

G cluster_0 Solute-Solute Interaction (Solid State) cluster_1 Solvent-Solute Interaction (Attempted) mol1 Molecule A mol1_OH (-OH) mol1->mol1_OH mol2 Molecule B mol2_OH (-OH) mol2->mol2_OH mol1_OH->mol2_OH Strong H-Bond mol3 Molecule C mol3_OH (-OH) mol3->mol3_OH hexane Hexane (Non-Polar) mol3_OH->hexane Weak van der Waals only (Insufficient Energy)

Intermolecular forces governing solubility.
A Note on Purity

Impurities can significantly impact solubility. If the compound was synthesized but not properly purified, residual starting materials or byproducts could either suppress or artificially enhance solubility. Always ensure you are working with a compound of known and high purity for reproducible results.

References
  • What is the solubility of benzaldehyde in water? - Blog. (2025, September 23).
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Pharma Excipients. (2022, May 30). Cosolvent and Complexation Systems.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Starting Materials.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-5-iodobenzaldehyde 97.
  • JETIR.org. (n.d.). Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde.
  • ResearchGate. (n.d.). Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions.
  • MDPI. (2025, March 31). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes.
  • ChemicalBook. (2025, September 16). 2-Fluoro-5-iodobenzaldehyde | 146137-76-0.
  • CK-12 Foundation. (2026, January 14). Physical Properties of Aldehydes and Ketones.

Sources

Minimizing dehalogenation side reactions when using 2-Fluoro-4-hydroxy-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for 2-Fluoro-4-hydroxy-5-iodobenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile, trifunctional building block in their synthetic endeavors. My goal is to provide you with in-depth, field-tested insights to help you navigate potential challenges, with a primary focus on mitigating undesired dehalogenation side reactions. This is a living document, structured to address the real-world problems you encounter at the bench.

Troubleshooting Guide: Minimizing Dehalogenation

Dehalogenation, specifically the replacement of the iodine atom with hydrogen (hydrodeiodination), is a common and often frustrating side reaction in palladium-catalyzed cross-coupling reactions.[1] The C-I bond is the most labile, making it the primary site for both the desired reaction and the undesired reduction.[1] Let's break down the common scenarios and their solutions.

Question: I'm observing significant formation of 2-fluoro-4-hydroxybenzaldehyde in my crude reaction mixture. What's causing this deiodination, and how can I suppress it?

Answer:

This is the most frequent issue encountered with this substrate. The formation of the deiodinated byproduct points to a competing reaction pathway within your catalytic cycle where a palladium-hydride (Pd-H) species is generated and intercepts your aryl-palladium intermediate.[1]

The primary mechanism involves the formation of a Pd-H species, which can arise from several sources in your reaction mixture. This Pd-H species can then participate in a reductive elimination with your bound aryl group (Ar-Pd-I) to yield the dehalogenated arene (Ar-H) and regenerate the palladium catalyst, as illustrated in the diagram below.[1][2]

Dehalogenation_Pathway Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)-I(L)₂ Pd0->ArPdI Oxidative Addition (Ar-I) ArPdNu Ar-Pd(II)-Nu(L)₂ ArPdI->ArPdNu Transmetalation (+ R-B(OH)₂) PdH H-Pd(II)-I(L)₂ ArPdI->PdH Anion Exchange or other pathways Product Ar-Nu (Desired Product) ArPdNu->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArH Ar-H (Deiodinated Byproduct) ArH->Pd0 Catalyst Regeneration PdH->ArH Reductive Elimination HydrideSource Hydride Source (Base, Solvent, H₂O) HydrideSource->PdH Pd-H Formation

Caption: Competing pathways in a Suzuki coupling reaction.

Core Directive for Troubleshooting: Your primary goal is to make the desired productive steps (Transmetalation and Reductive Elimination to form Ar-Nu) kinetically more favorable than the undesired dehalogenation pathway.

Here is a systematic approach to troubleshoot this issue:

The choice of phosphine ligand is critical. Bulky, electron-rich ligands are known to accelerate the rate of reductive elimination from the Ar-Pd-Nu intermediate, which helps the desired reaction outcompete the dehalogenation pathway.

  • Recommended Action: Switch to bulky, electron-rich biarylphosphine ligands or N-heterocyclic carbene (NHC) ligands.

Ligand TypeExamplesRationale
Biarylphosphines SPhos, XPhos, RuPhosThese ligands promote fast reductive elimination, minimizing the lifetime of the Ar-Pd-I intermediate that is susceptible to a competing reaction with a hydride.
N-Heterocyclic Carbenes (NHCs) IPr, PEPPSI-iPrNHCs form very stable bonds with palladium and are highly effective for cross-coupling of challenging substrates.

Experimental Protocol: Ligand Screening (Suzuki-Miyaura Coupling)

  • Setup: In parallel reaction vials under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), your boronic acid partner (1.2-1.5 eq), and a consistent base (e.g., K₃PO₄, 2.0 eq).

  • Catalyst Loading: To each vial, add a different pre-catalyst/ligand combination. Use a Pd(0) source like Pd₂(dba)₃ (1-2 mol%) with the appropriate ligand (2-4 mol% for monodentate, 1-2 mol% for bidentate).

  • Solvent: Use a dry, degassed aprotic solvent like Dioxane, Toluene, or CPME.

  • Execution: Run the reactions at a moderate temperature (e.g., 80-100 °C) and monitor by LC-MS or TLC for the ratio of desired product to the deiodinated byproduct.

The base is a common culprit in generating Pd-H species. Strong alkoxide bases (e.g., NaOtBu) or amine bases in alcoholic solvents can be problematic.

  • Recommended Action: Use weaker, non-nucleophilic inorganic bases.

BaseRecommendedRationale
Phosphates K₃PO₄, Cs₃PO₄Often the best choice. They are sufficiently basic to facilitate transmetalation but have a low propensity to generate hydrides.
Carbonates Cs₂CO₃, K₂CO₃Excellent alternatives. Cesium carbonate is highly effective due to the solubility of its salts in organic solvents.
Fluorides KF, CsFCan be effective, particularly with boronic esters.

Ensure your solvents are anhydrous and thoroughly degassed. While some Suzuki reactions benefit from aqueous conditions, excessive water can be a proton source that contributes to dehalogenation.

  • Recommended Action:

    • Use anhydrous, degassed aprotic solvents (Toluene, Dioxane, THF, CPME).

    • If using an aqueous base solution, minimize the amount of water (e.g., use a 10:1 organic solvent to water ratio).

    • Ensure all reagents are dry.

Troubleshooting_Deiodination Start Deiodination Observed Step1 Step 1: Change Ligand (e.g., to SPhos, XPhos) Start->Step1 Step2 Step 2: Screen Bases (e.g., K₃PO₄, Cs₂CO₃) Step1->Step2 If problem persists Success Problem Solved Step1->Success Success Step3 Step 3: Lower Temperature Step2->Step3 If problem persists Step2->Success Success Step4 Step 4: Check Reagent Purity (Anhydrous Solvents, Fresh Base) Step3->Step4 If problem persists Step3->Success Success Step4->Success Success

Caption: Troubleshooting workflow for deiodination.

Frequently Asked Questions (FAQs)

Q1: Should I protect the phenolic hydroxyl group before running a cross-coupling reaction?

A1: Generally, for Suzuki-Miyaura and Sonogashira couplings, protection of the phenol is not necessary and may even be counterproductive. The phenoxide, formed in situ by the base, increases the electron density of the ring, which can sometimes slow the initial oxidative addition step but can be readily tolerated by modern catalyst systems.

However, if you are using very strong bases (like organolithiums or Grignard reagents in other contexts) or if the reaction conditions are particularly harsh, protection as a methyl ether (OMe), benzyl ether (OBn), or silyl ether (e.g., OTBS) might be considered. For most standard palladium-catalyzed reactions, proceeding with the free phenol is the most efficient route.

Q2: Is the C-F bond stable under typical palladium-catalyzed coupling conditions?

A2: Yes, the C-F bond is significantly stronger and less reactive than the C-I bond. Under the conditions required for the oxidative addition to the C-I bond, the C-F bond will remain intact. Defluorination is not a common side reaction in this context.

Q3: What are the recommended starting conditions for a Sonogashira coupling to synthesize a benzofuran derivative?

A3: The Sonogashira coupling followed by intramolecular cyclization is a powerful method for benzofuran synthesis.[3][4] The key is to achieve the coupling without significant deiodination.

Recommended Starting Protocol: Sonogashira Coupling for Benzofuran Synthesis

  • Reagents:

    • This compound (1.0 eq)

    • Terminal Alkyne (1.1-1.3 eq)

    • PdCl₂(PPh₃)₂ (2-5 mol%)

    • Copper(I) Iodide (CuI) (4-10 mol%)

    • Base: A mild amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2-3 eq)

    • Solvent: Anhydrous, degassed DMF or THF.

  • Procedure:

    • To a flame-dried Schlenk flask under argon, add the palladium catalyst, CuI, and this compound.

    • Evacuate and backfill with argon three times.

    • Add the anhydrous, degassed solvent via syringe, followed by the amine base and the terminal alkyne.

    • Stir the reaction at room temperature to 50 °C. The intramolecular cyclization to the benzofuran may occur in situ or require gentle heating upon completion of the initial coupling.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, work up the reaction by quenching with aqueous ammonium chloride, extracting with an organic solvent (e.g., ethyl acetate), washing with brine, drying over Na₂SO₄, and purifying by column chromatography.

Q4: Can the aldehyde functional group cause complications?

A4: The aldehyde is generally well-tolerated in Suzuki, Sonogashira, and Heck reactions.[5] It is relatively robust and does not typically interfere with the catalytic cycle. However, under very basic conditions or at high temperatures, side reactions like aldol condensations could theoretically occur, but this is uncommon in the context of cross-coupling. No protection is usually required.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddy, G. S., & Kumar, A. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 8(35), 31675–31718. Retrieved from [Link]

  • Kaur, N. (2015). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Organic and Pharmaceutical Chemistry, 1(1), 1-15. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

Sources

Removing unreacted 2-Fluoro-4-hydroxy-5-iodobenzaldehyde from crude reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Starting Material from Crude Mixtures

Ticket ID: CHEM-PUR-2F4H5I Status: Open Analyst: Senior Application Scientist

Executive Summary

You are encountering difficulty removing unreacted 2-Fluoro-4-hydroxy-5-iodobenzaldehyde (hereafter referred to as SM-1 ) from your reaction mixture.

SM-1 possesses two distinct "handles" for chemical purification:

  • A Phenolic Hydroxyl (-OH): Significantly acidified by the ortho-iodine and meta-fluorine substituents (estimated pKa ~6.0–6.5).

  • An Aldehyde (-CHO): Susceptible to reversible nucleophilic addition.

Because SM-1 is likely more acidic and more reactive than your coupled product, we can utilize Chemical Scavenging (Bisulfite) or pH-Controlled Extraction to remove it without resorting to tedious column chromatography.

Decision Matrix: Select Your Protocol

Before proceeding, determine the nature of your Product relative to SM-1 .

PurificationStrategy Start Start: Analyze Product Structure Q1 Does your PRODUCT contain an Aldehyde (-CHO)? Start->Q1 Q2 Does your PRODUCT contain a Phenol (-OH)? Q1->Q2 YES (Product has CHO) MethodA RECOMMENDED: Protocol A (Bisulfite Wash) Specific to Aldehydes Q1->MethodA NO (Product has no CHO) MethodC ADVANCED: Protocol C (pH-Switch Extraction) Exploits pKa Differences Q1->MethodC NO (Wait, check pKa) MethodB RECOMMENDED: Protocol B (Basic Extraction) Removes Acidic SM-1 Q2->MethodB NO (Product has no OH) MethodD FALLBACK: Protocol D (Chromatography) Requires Acidic Modifier Q2->MethodD YES (Product has OH & CHO)

Figure 1: Strategic decision tree for purification based on product functionality.

Module 1: The "Magic Bullet" (Bisulfite Sequestration)

Best For: Reactions where the Product does not contain an aldehyde. Mechanism: Sodium bisulfite (NaHSO₃) attacks the aldehyde of SM-1 , forming a water-soluble sulfonate adduct. Your product remains in the organic layer.

Protocol A: Bisulfite Wash
  • Preparation: Dissolve your crude reaction mixture in a water-immiscible solvent (Ethyl Acetate or DCM). Avoid Ethers if possible, as adducts can sometimes precipitate and trap product.

  • Reagent: Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) . Fresh preparation is critical as bisulfite oxidizes to sulfate over time.

  • Execution:

    • Add 2 volumes of Saturated NaHSO₃ to 1 volume of organic phase.

    • Shake vigorously for 5–10 minutes. (Aldehyde adduct formation is not instantaneous; it requires contact time).

    • Observation: You may see a white precipitate at the interface. This is the SM-1 bisulfite adduct.

  • Separation:

    • If a precipitate forms: Filter the biphasic mixture through a sintered glass funnel or Celite pad. The solid is the impurity.

    • If no precipitate: Transfer to a separatory funnel. The SM-1 is now in the aqueous layer (bottom). Collect the organic layer (top).[1][2]

  • Validation: Run TLC of the organic layer. The aldehyde spot should be gone.[1]

Technical Note: If your product contains a ketone, it reacts much slower than the aldehyde. Keep extraction times under 10 minutes to preserve ketone products.

Module 2: pH-Controlled Extraction (The pKa Hack)

Best For: Reactions where the Product is not a phenol (e.g., O-alkylations) OR is a significantly weaker acid than SM-1.

The Science:

  • SM-1 pKa: Estimated at ~6.0–6.5 . (The electron-withdrawing Iodine and Fluorine stabilize the phenoxide anion significantly compared to standard phenol, pKa 10).

  • Standard Phenol Product pKa: ~10.

  • Non-Phenolic Product: Neutral.

Protocol B: The "Bicarbonate" Wash

Use this if your product is NOT a phenol.

  • Dissolve crude in EtOAc.

  • Wash 2x with Saturated Sodium Bicarbonate (NaHCO₃, pH ~8.5) .

    • Why? At pH 8.5, SM-1 (pKa ~6) will be >99% deprotonated and move to the water layer.

    • Benefit: Bicarbonate is mild enough that it will not hydrolyze most esters or sensitive groups in your product.

  • Discard aqueous layer. Wash organic with Brine, dry over Na₂SO₄.

Protocol C: The "pKa Window" Extraction (Advanced)

Use this if your product IS a phenol but lacks electron-withdrawing groups (e.g., a simple biaryl phenol).

  • Target pH: You need a buffer at pH 7.5–8.0 .

  • Buffer Prep: Mix 1M Phosphate Buffer (pH 7.5).

  • Extraction: Wash organic layer with this buffer.

    • SM-1 (pKa ~6) will ionize and extract.

    • Product (pKa ~10) will remain protonated and stay in the organic layer.

  • Caution: If your product has a pKa < 9, this method will result in yield loss.

Module 3: Chromatographic Cleanup (Troubleshooting)

If you must use a column (e.g., Product is also an acidic aldehyde), you will likely encounter "streaking" or "tailing" of SM-1 , which contaminates the product fractions.

The Issue: Phenolic Drag

Phenols interact strongly with the silanols (Si-OH) on silica gel via hydrogen bonding. This causes the spot to smear rather than elute cleanly.

The Fix: Acidic Mobile Phase

You must suppress the ionization of the phenol and block silanol sites.

Recommended Mobile Phase Additive:

  • 0.5% to 1.0% Acetic Acid in your Hexane/EtOAc gradient.

  • Alternative:0.1% Formic Acid .

Data Table: Solvent Compatibility

Solvent SystemAdditiveEffect on SM-1 (Rf)Recommendation
Hexane / EtOAcNoneStreaks / TailingAvoid
Hexane / EtOAc1% Acetic AcidSharp Spot (Higher Rf)Highly Recommended
DCM / MeOH0.5% TEAIonizes (Stays at Baseline)Use only if Product is Basic

Visual Workflow: The Bisulfite Mechanism

BisulfiteMechanism SM1 SM-1 (Lipophilic) Adduct Sulfonate Adduct (Water Soluble) SM1->Adduct Nucleophilic Attack Bisulfite NaHSO3 (Aqueous) Bisulfite->Adduct AqueousLayer Aqueous Waste Adduct->AqueousLayer Partitions to Product Product (Remains Organic) OrganicLayer Purified Product Product->OrganicLayer Remains in

Figure 2: Chemical transformation of SM-1 into a water-soluble adduct.

Frequently Asked Questions (FAQs)

Q: The bisulfite wash formed a solid "rag" layer that won't separate. What do I do? A: This is the adduct precipitating at the interface.[3] Do not try to dissolve it. Filter the entire biphasic mixture through a pad of Celite.[4] The solid adduct will be trapped, and the filtrate will separate cleanly into two clear liquid layers.

Q: I used NaOH to wash, and my product disappeared. Why? A: If your product has any acidic protons (phenol, amide, etc.) or hydrolyzable esters, NaOH is too harsh. Switch to Protocol B (Bicarbonate) or Protocol A (Bisulfite) . Additionally, aldehydes can undergo Cannizzaro reactions (disproportionation) in strong base (NaOH), destroying your material.

Q: Can I recover the unreacted SM-1 to use again? A: Yes. Take the aqueous layer from the Bisulfite wash (containing the adduct).[3][4] Add 6M HCl or NaOH (depending on stability, usually base reverses it) and extract with EtOAc. The aldehyde will regenerate and return to the organic phase.[4]

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • PubChem. Compound Summary: 4-Hydroxybenzaldehyde. National Library of Medicine. Available at: [Link] (Accessed 2024).

  • Reich, H. J.Bordwell pKa Table (Acidity in DMSO/Water). University of Wisconsin-Madison.

Sources

Optimizing catalyst loading for cross-coupling 2-Fluoro-4-hydroxy-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 2-Fluoro-4-hydroxy-5-iodobenzaldehyde (CAS: 2166486-32-2)

Status: Active Ticket Agent: Senior Application Scientist Priority: High (Process Optimization)

Diagnostic Overview: The Substrate Profile

Before optimizing catalyst loading, we must understand the "personality" of your molecule. You are working with a push-pull system that presents three distinct chemical challenges.

FeatureChemical BehaviorRisk Factor
5-Iodo Excellent leaving group. Oxidative addition is fast and facile.[1]Protodeiodination: If the catalytic cycle stalls, the iodide will be replaced by hydrogen (H), destroying the starting material.
4-Hydroxy Acidic proton (

due to electron-withdrawing aldehyde/fluorine).
Catalyst Poisoning: Deprotonation forms a phenoxide anion that can bind tightly to Palladium (

), creating an off-cycle resting state.
1-Aldehyde Electrophilic center.Side Reactions: Susceptible to Cannizzaro disproportionation in strong base or condensation with amines.

The Core Conflict: To lower catalyst loading (e.g.,


), you need a high turnover frequency (TOF). However, the free phenol  acts as a "brake," coordinating to the metal and slowing down transmetallation.
Troubleshooting Guide (FAQs)

Direct solutions to common failure modes observed with this scaffold.

Q1: "My reaction turns black and precipitates immediately. Yield is <10%."

Diagnosis: This is "Pd Black" formation. Your catalyst is aggregating and falling out of solution before it can enter the catalytic cycle. Root Cause:

  • Ligand Deficiency: If you are using simple salts like

    
     without exogenous ligands, the free phenol is displacing the weak acetate/solvent ligands, destabilizing the metal.
    
  • Reduction Failure:

    
     needs to be reduced to 
    
    
    
    to start. If your phosphine is oxidizing too fast or the boronic acid homocouples, the Pd never activates.

Corrective Action:

  • Switch to Pre-catalysts: Use Pd(dppf)Cl₂[2][3]·DCM or XPhos Pd G3/G4 . These have a 1:1 Pd:Ligand ratio pre-installed, preventing immediate aggregation.

  • The "Stabilizer" Trick: Add 1-5 mol% of free ligand (e.g.,

    
     or the specific ligand you are using) to the mixture before adding the metal.
    
Q2: "I see the starting material disappearing, but I'm getting the de-iodinated product (2-Fluoro-4-hydroxybenzaldehyde)."

Diagnosis: Protodeiodination. Root Cause: The oxidative addition (Step 1) happened, but the Transmetallation (Step 2) was too slow. The


 species sat around too long and scavenged a hydride from the solvent (ethanol/isopropanol) or the base.
Corrective Action: 
  • Change Solvent: Avoid alcohols if possible. Switch to Dioxane/Water (4:1) or Toluene/Water .

  • Boost Transmetallation: Increase the concentration of the boronic acid (1.5 equiv) and ensure your base is aqueous (

    
     or 
    
    
    
    ). The presence of water is critical to form the reactive boronate species.
Q3: "Do I really need to protect the phenol?"

Answer: For optimization below 0.1 mol% Pd, yes .

  • Why: The free phenoxide competes with the boronate for the Pd center.

  • Workaround: If you must keep it unprotected, use water-soluble phosphines (like TPPTS) or extremely bulky electron-rich ligands (SPhos , XPhos ) that sterically preclude the phenoxide from binding to the palladium.

Optimization Protocol: Reducing Catalyst Loading

To move from "it works" to "it's efficient," follow this step-down logic. Do not jump straight to ppm levels.

Phase 1: The "Robust" Screen (1.0 - 3.0 mol%)

Goal: Establish a baseline >90% yield.

  • Catalyst:

    
     (Robust, resists oxidation).
    
  • Base:

    
     (3.0 equiv).[2]
    
  • Solvent: 1,4-Dioxane :

    
     (4:1).
    
  • Temp: 80°C.

  • Note: If this fails, the issue is not loading; it is chemistry (check boronic acid quality).

Phase 2: The Ligand Switch (0.1 - 0.5 mol%)

Goal: Increase Turnover Number (TON). At this loading, simple phosphines fail. You need bulky dialkylbiaryl phosphines.

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 .[2]

  • Why: The bulky "Buchwald" ligands create a protective shell around the Pd, preventing the phenoxide (from your substrate) from poisoning the catalyst.

  • Protocol:

    • Prepare a stock solution of the catalyst in THF/Dioxane (weighing <1 mg is inaccurate).

    • Add stock solution to the reaction vessel.

Phase 3: The "Ultra-Low" Challenge (< 500 ppm)

Goal: Process scale viability.

  • Requirement: Oxygen exclusion must be perfect. Degas solvents with Argon bubbling for 20 mins.

  • Additive: Add CTAB (Cetyltrimethylammonium bromide) at 1-5 mol%.

  • Mechanism: This creates micelles. The lipophilic iodide and catalyst concentrate inside the micelle, effectively increasing local concentration even if global loading is low.

Visualizing the Interference

The following diagram illustrates why the free phenol makes this reaction difficult and how bulky ligands solve it.

G Substrate Substrate (2-F-4-OH-5-I-Benzaldehyde) OxAdd Oxidative Addition (Ar-Pd-I) Substrate->OxAdd + Pd(0) Phenoxide Phenoxide Formation (Base Deprotonation) Substrate->Phenoxide Base (K2CO3) Pd0 Active Catalyst Pd(0)-Ligand Pd0->OxAdd Poison Catalyst Poisoning (Stable Pd-OAr Complex) OxAdd->Poison Phenoxide Attack TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Boronic Acid Phenoxide->Poison Product Coupled Product TransMet->Product Reductive Elimination Product->Pd0 Regeneration BulkyLigand Solution: Bulky Ligand (XPhos) BulkyLigand->Poison BLOCKS

Caption: Pathway analysis showing how phenoxide formation diverts the active catalyst into a resting state (Red), and how bulky ligands block this interference (Yellow).

Recommended Reagents & Data

Solvent/Base Screening Matrix (Yield %) Conditions: 1.0 mol% Pd(dppf)Cl₂, 80°C, 4 hours.

BaseDioxane/H₂ODMF/H₂OEtOH/H₂ORecommendation

92% 85%60% (Deiodination)Primary Choice

88%89%65%Good Alternative

75%80%55%Too strong (Aldehyde risk)

15%10%5%Avoid (Inhibits cycle)
References
  • Suzuki-Miyaura Coupling of Halophenols

    • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles (Analogous chemistry for unprotected N/O-heterocycles).
    • Source:Journal of Organic Chemistry
    • Link:[Link]

  • Catalyst Poisoning Mechanisms

    • Title: Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions (Discusses hetero
    • Source:Helvetica Chimica Acta[4]

    • Link:[Link]

  • Use of Bulky Ligands (Buchwald)

    • Title: Universal Catalysts for the Suzuki-Miyaura Coupling: The Case for Bulky Biarylphosphines.
    • Source:Accounts of Chemical Research
    • Link:[Link]

  • Protodeiodination Side Reactions

    • Title: Understanding and controlling protodeboronation and protodehalogent
    • Source:Chemical Reviews
    • Link:[Link]

Sources

Controlling temperature to prevent decomposition of 2-Fluoro-4-hydroxy-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Fluoro-4-hydroxy-5-iodobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate. Our goal is to provide you with in-depth technical knowledge and practical troubleshooting strategies to ensure the stability and integrity of this compound throughout your experimental workflows. The inherent reactivity of the aldehyde functional group, combined with the electronic effects of the fluorine, iodine, and hydroxyl substituents on the aromatic ring, necessitates careful handling to prevent decomposition. This resource, structured in a question-and-answer format, directly addresses the common challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of decomposition for this compound?

A1: The most common visual indicator of decomposition is a change in color. Pure this compound is typically a solid. Any significant deviation, such as the appearance of a yellow or brownish hue, suggests the formation of degradation products. This is often due to oxidation of the aldehyde and phenolic hydroxyl groups. From a data perspective, you may observe the appearance of new peaks in your analytical chromatograms (e.g., HPLC, GC-MS) or unexpected signals in your NMR spectrum.

Q2: What are the main factors that can cause this compound to decompose?

A2: The decomposition of this compound is primarily driven by three factors:

  • Temperature: Like many substituted aromatic aldehydes, this compound is susceptible to thermal degradation.[1] Elevated temperatures can accelerate oxidation and other decomposition pathways.

  • Atmosphere: The aldehyde group is prone to oxidation, especially in the presence of oxygen. The hydroxyl group can also be oxidized. The material is noted to be air-sensitive, and handling under an inert atmosphere like argon is recommended.

  • Light: Exposure to light, particularly UV radiation, can provide the energy to initiate decomposition reactions. Photodegradation is a common issue for many aromatic compounds.[2]

Q3: What are the recommended storage conditions for long-term stability?

A3: To ensure the long-term stability of this compound, we recommend the following storage conditions, summarized in the table below. The key is to minimize exposure to heat, light, and oxygen. Storing under an inert atmosphere, such as argon, is a critical step.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Slows down the rate of potential decomposition reactions.[2]
Atmosphere Inert Gas (e.g., Argon)Prevents oxidation of the aldehyde and hydroxyl groups.
Light Exposure Amber or Opaque VialProtects the compound from photodegradation.[3]
Container Tightly SealedPrevents exposure to moisture and atmospheric oxygen.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues related to the decomposition of this compound during your experiments.

Problem 1: Discoloration of the solid compound upon storage.
  • Observation: Your solid this compound has developed a yellow or brown tint over time.

  • Probable Cause: This is a classic sign of oxidation. The aldehyde functional group is likely oxidizing to the corresponding carboxylic acid, or other colored degradation products are forming. This can be exacerbated by improper storage. Aromatic aldehydes with hydroxyl groups can be less stable.[2]

  • Solution Workflow:

    start Discoloration Observed check_storage Review Storage Conditions: - Temperature? - Inert Atmosphere? - Light Exposure? start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage Deficiencies Found monitor Monitor for Future Discoloration check_storage->monitor Conditions OK re_purify Consider Purification (e.g., Recrystallization) improper_storage->re_purify implement_proper_storage Implement Correct Storage: - Refrigerate - Use Argon - Protect from Light re_purify->implement_proper_storage implement_proper_storage->monitor

  • Preventative Measures:

    • Inert Atmosphere: Always store the compound under an inert gas like argon. 2. Refrigeration: Store the vial in a refrigerator at 2-8 °C.

    • Light Protection: Use an amber vial or wrap the container in aluminum foil to protect it from light. [3]

Problem 2: Inconsistent reaction yields or the appearance of side products.
  • Observation: You are experiencing lower than expected yields in your reaction, or you are observing unexpected impurities in your crude product analysis (TLC, LC-MS, NMR).

  • Probable Cause: The this compound may have partially decomposed, reducing the amount of active starting material. The decomposition products could also be participating in side reactions. The reactive aldehyde functionality is prone to side reactions with organometallic reagents if not handled correctly.

  • Solution Workflow:

    start Inconsistent Yields / Side Products check_sm_purity 1. Verify Purity of Starting Material (e.g., NMR, LC-MS) start->check_sm_purity impure_sm Starting Material is Impure check_sm_purity->impure_sm Impurities Detected check_reaction_conditions 2. Review Reaction Conditions check_sm_purity->check_reaction_conditions Material is Pure purify_sm Purify Starting Material (Recrystallization or Chromatography) impure_sm->purify_sm re_run_reaction Re-run Reaction with Pure Starting Material purify_sm->re_run_reaction final_analysis Analyze Results re_run_reaction->final_analysis high_temp Excessive Heat? check_reaction_conditions->high_temp prolonged_time Prolonged Reaction Time? high_temp->prolonged_time No optimize Optimize Conditions: - Lower Temperature - Shorter Reaction Time high_temp->optimize Yes prolonged_time->optimize Yes prolonged_time->final_analysis No optimize->final_analysis

    Workflow for addressing inconsistent reaction outcomes.
  • Experimental Protocols:

    Protocol 1: Purity Assessment by ¹H NMR

    • Prepare a sample by dissolving a small amount of the this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire a ¹H NMR spectrum.

    • Integrate the aldehyde proton peak (around 9.5-10.5 ppm) and compare its integration to other aromatic protons.

    • Look for the presence of broad peaks which could indicate the presence of the corresponding carboxylic acid.

    Protocol 2: Recrystallization for Purification

    • Dissolve the crude this compound in a minimal amount of a hot solvent, such as isopropyl ether. [4] 2. If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

    • Perform a hot filtration to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

Mechanistic Insights into Decomposition

While specific studies on this compound are not widely published, we can infer potential decomposition pathways based on the chemistry of substituted benzaldehydes.

  • Oxidation: The most likely decomposition pathway is the oxidation of the aldehyde group to a carboxylic acid. This can be initiated by atmospheric oxygen and is often accelerated by heat and light. The presence of the electron-donating hydroxyl group can increase the electron density of the ring, potentially making the aldehyde group more susceptible to oxidation.

  • Decarbonylation: At very high temperatures, aromatic aldehydes can undergo decarbonylation to produce carbon monoxide and the corresponding aromatic compound. However, this is generally observed at temperatures much higher than those used in typical organic synthesis.

  • Polymerization: Aldehydes can undergo polymerization or self-condensation reactions, though this is less common for aromatic aldehydes compared to their aliphatic counterparts.

References

  • Sigma-Aldrich, Safety Data Sheet for a similar compound.
  • Islam, M. A., et al. (2022). Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. Energy & Fuels.
  • Letort, M. (1937). The thermal decomposition of gaseous benzaldehyde. Proceedings of the Royal Society A.
  • Fisher Scientific, Safety Data Sheet for 2-Fluoro-4-hydroxybenzaldehyde.
  • Vasiliou, A., et al. (2013). Thermal decomposition products of butyraldehyde. AIP Publishing.
  • Chemstock, (n.d.).
  • BenchChem, (2025).
  • Allan Chemical Corporation, (2025).
  • S D FINE- CHEM LIMITED, (n.d.).

Sources

Validation & Comparative

1H NMR spectral analysis and peak assignments for 2-Fluoro-4-hydroxy-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-4-hydroxy-5-iodobenzaldehyde (CAS: 2166486-32-2) is a critical intermediate in the synthesis of proteolysis targeting chimeras (PROTACs) and kinase inhibitors. Its structural complexity—featuring four distinct substituents on a benzene core—presents unique spectroscopic challenges.

This guide provides a comparative analysis of NMR acquisition strategies, specifically evaluating Solvent Systems (DMSO-d₆ vs. CDCl₃) as the primary variable affecting spectral resolution. We provide peak assignments derived from electronic substituent effects and spin-spin coupling logic (


F-

H interactions), ensuring researchers can confidently validate structural integrity.

Structural Analysis & Theoretical Expectations

Before analyzing the spectrum, we must establish the a priori expectations based on electronic effects. The molecule possesses two aromatic protons (H3 and H6) with distinct electronic environments.

PositionSubstituentElectronic EffectPredicted Shift ImpactCoupling Expectation
C1 Aldehyde (-CHO)Strong Electron Withdrawing (EWG)Deshielding (Downfield)Long-range coupling to F (

)
C2 Fluorine (-F)EWG (Inductive) / EDG (Resonance)Ortho-coupling dominantLarge coupling to H3 (

)
C4 Hydroxyl (-OH)Strong Electron Donating (EDG)Shielding (Upfield)Broad singlet (exchangeable)
C5 Iodine (-I)Heavy Atom EffectDeshielding (Spin-Orbit)Para-coupling to F (negligible)
The "Gotcha": F Coupling

Unlike standard aromatic systems, the proton signals here will not appear as singlets. The


F nucleus (

, 100% abundance) couples with protons, splitting them into doublets even in the absence of neighboring protons.

Comparative Analysis: Solvent System Selection

The choice of solvent is the single most critical decision in characterizing this molecule. Below is a comparison of the two industry-standard approaches.

Alternative A: DMSO-d₆ (Recommended)
  • Performance: High polarity, excellent solubility for phenolic compounds.

  • Key Feature: Inhibits proton exchange, allowing the phenolic -OH signal to appear as a sharp(er) peak, sometimes even showing coupling.

  • Best For: Full characterization and purity assays.

Alternative B: CDCl₃ (Traditional)
  • Performance: Non-polar, lower viscosity.

  • Key Feature: Often leads to broadening or disappearance of the phenolic -OH signal due to rapid exchange. Solubility may be limited for iodinated phenols.

  • Best For: Quick checks after non-polar workups (e.g., column chromatography in Hex/EtOAc).

Comparative Data Table
FeatureDMSO-d₆ (Method A)CDCl₃ (Method B)
Phenolic -OH Visible (~11.0 ppm), often sharp.Broad/Invisible (Variable).
Aldehyde -CHO Distinct doublet (

Hz).
Often appears as a singlet (resolution loss).
Aromatic H3 Upfield doublet (

Hz).
Upfield doublet (shifts vary by ~0.5 ppm).
Aromatic H6 Downfield doublet (

Hz).
Downfield doublet.
Water Peak ~3.33 ppm (distinct).~1.56 ppm (can overlap with impurities).

Detailed Peak Assignments (DMSO-d₆)

The following assignments are based on substituent additivity rules and


F coupling logic.
The Aldehyde Proton (H-a)
  • Shift:

    
     10.0 – 10.2 ppm
    
  • Multiplicity: Doublet (d) or Broad Singlet

  • Coupling:

    
     Hz
    
  • Logic: The aldehyde proton is 4 bonds away from the Fluorine. This "W-coupling" is characteristic of fluorobenzaldehydes.

The Phenolic Proton (H-b)
  • Shift:

    
     10.8 – 11.5 ppm
    
  • Multiplicity: Broad Singlet (s)

  • Logic: Highly deshielded due to acidity. In dry DMSO, this may split into a doublet if H-bonding is intramolecular, but usually appears as a singlet.

Aromatic Proton H6 (H-c)
  • Location: Para to Fluorine, Ortho to Aldehyde/Iodine.

  • Shift:

    
     8.0 – 8.2 ppm (Deshielded region)
    
  • Multiplicity: Doublet (d)

  • Coupling:

    
     Hz (Meta-coupling)
    
  • Logic: This proton is sandwiched between two deshielding groups (CHO and I). It will be the most downfield aromatic signal. The coupling to F is "meta" (4 bonds), resulting in a smaller coupling constant.

Aromatic Proton H3 (H-d)
  • Location: Ortho to Fluorine, Ortho to Hydroxyl.

  • Shift:

    
     6.6 – 6.9 ppm (Shielded region)
    
  • Multiplicity: Doublet (d)

  • Coupling:

    
     Hz (Ortho-coupling)
    
  • Logic: The electron-donating -OH group and the ortho-F shield this position significantly. The coupling to F is "ortho" (3 bonds), resulting in a large coupling constant.

Visualization of Logic Workflows

Diagram 1: Spectral Assignment Logic

This decision tree guides the researcher through assigning the aromatic region based on coupling constants (


-values).

AssignmentLogic Start Analyze Aromatic Region (6.0 - 8.5 ppm) Count Count Signals Start->Count TwoSignals Two Distinct Signals Found Count->TwoSignals Expect 1:1 Integration CheckJ Measure Coupling Constant (J) TwoSignals->CheckJ LargeJ Large J (10-12 Hz) (Ortho Coupling) CheckJ->LargeJ SmallJ Small J (6-7 Hz) (Meta Coupling) CheckJ->SmallJ AssignH3 Assign: H3 (C3-H) Shielded (Upfield) LargeJ->AssignH3 AssignH6 Assign: H6 (C6-H) Deshielded (Downfield) SmallJ->AssignH6

Caption: Logic flow for distinguishing H3 and H6 based on


F spin-spin coupling magnitudes.
Diagram 2: Solvent Selection Strategy

A guide to choosing the correct experimental setup based on analytical goals.

SolventStrategy Goal Define Analytical Goal Purity Full Characterization (Pub Quality) Goal->Purity Quick Rough Check (Post-Column) Goal->Quick DMSO Select DMSO-d6 Purity->DMSO CDCl3 Select CDCl3 Quick->CDCl3 Outcome1 Visible -OH Sharp Peaks No Aggregation DMSO->Outcome1 Outcome2 Invisible -OH Fast Evaporation Solubility Risk CDCl3->Outcome2

Caption: Decision matrix for solvent selection emphasizing the trade-off between convenience and spectral completeness.

Experimental Protocol: High-Resolution Acquisition

To ensure data integrity, specifically for the resolution of small long-range couplings (


), follow this protocol.
Materials
  • Analyte: ~10 mg of this compound.

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D).

  • Tube: 5mm Precision NMR tube (Wilmad 507-PP or equivalent).

Method
  • Preparation: Dissolve the solid completely. Vortex for 30 seconds. Ensure the solution is clear; any suspension will broaden the peaks.

  • Instrument: 400 MHz or higher (500 MHz preferred for clearer doublet separation).

  • Parameters:

    • Pulse Angle: 30° (to prevent saturation).

    • Relaxation Delay (D1): Set to 5.0 seconds . Why? Iodine is a heavy atom, but the aldehyde proton has a long T1 relaxation time. A short D1 will reduce the integration accuracy of the aldehyde peak relative to the aromatic protons.

    • Scans (NS): 16 or 32 (Sufficient for 10mg).

    • Temperature: 298 K (25°C).

Self-Validation Step
  • Check Integration: Calibrate the H3 doublet (upfield aromatic) to 1.00.

  • Pass Criteria: The Aldehyde proton must integrate to ~1.00 (0.95–1.05). The H6 proton must integrate to ~1.00.

  • Fail Criteria: If the -OH peak is > 1.0 or very broad, the sample may be "wet" (water exchange).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1] (Standard text for substituent additivity rules).

  • Reich, H. J. (2023). WinPLT NMR Chemical Shift Data. University of Wisconsin-Madison. [Link] (Authoritative source for chemical shift prediction logic).

  • Abraham, R. J., et al. (2006). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. [Link] (Source for DMSO vs CDCl3 solvent effect data).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Source for F-H coupling patterns).

Sources

13C NMR chemical shifts of 2-Fluoro-4-hydroxy-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 13C NMR chemical shifts for 2-Fluoro-4-hydroxy-5-iodobenzaldehyde , a critical intermediate in the synthesis of pharmaceutical scaffolds (e.g., P-glycoprotein inhibitors, kinase inhibitors).

Designed for medicinal chemists and structural biologists, this document compares the target molecule against its direct precursors to validate structural assignment through Substituent Chemical Shift (SCS) analysis.

Executive Summary & Structural Logic

Target Molecule: this compound (C7H4FIO2) CAS: 2166486-32-2 (related isomer references) Core Challenge: Distinguishing the regiochemistry of the iodine insertion (C3 vs. C5) and confirming the fluorine position.

The 13C NMR spectrum of this molecule is defined by three competing electronic effects:

  • The Fluorine Effect (Regio-marker): Creates large doublet splittings (

    
     Hz) and significant chemical shift perturbations.
    
  • The Iodine Effect (Heavy Atom Shielding): The iodine atom at C5 causes a dramatic upfield shift (shielding) of the attached carbon, often resonating between 80–90 ppm , which is diagnostic for confirming iodination.

  • The Phenolic Effect: The C4 carbon attached to the hydroxyl group is strongly deshielded (

    
     ppm).[1]
    

Comparative Analysis: Target vs. Precursors

The following table contrasts the theoretical/predicted shifts of the target molecule against the experimental baseline of 4-Hydroxybenzaldehyde and 2-Fluoro-4-hydroxybenzaldehyde .

Table 1: 13C NMR Chemical Shift Assignments (DMSO-d₆)
Carbon PositionAssignmentTarget: 2-F-4-OH-5-I-Benzaldehyde (Predicted ppm)Multiplicity (

Hz)
Ref: 4-Hydroxybenzaldehyde (Exp ppm)Diagnostic Note
C-7 Aldehyde (CHO)188.0 – 190.5 d,

191.4Carbonyl carbon; slight coupling to F.
C-4 C-OH (Ipso)162.0 – 165.0 s (or d,

)
163.8Deshielded by Oxygen.
C-2 C-F (Ipso)160.0 – 164.0 d,

132.6 (C-H)Key Signal: Large doublet; overlaps with C-4 region.
C-6 C-H (Aromatic)138.0 – 142.0 d,

132.6Deshielded by ortho-Iodine and para-CHO.
C-1 C-CHO (Ipso)126.0 – 129.0 d,

128.9Coupled to ortho-F.
C-3 C-H (Aromatic)104.0 – 108.0 d,

116.3Shielded by ortho-F; doublet confirms F position.
C-5 C-I (Ipso) 82.0 – 88.0 d,

116.3 (C-H)Critical Proof: Heavy atom effect causes ~30 ppm upfield shift.

Note: Shifts are estimated based on substituent additivity rules (SCS) in DMSO-d₆. The Iodine ipso-carbon (C5) is the most distinct feature, appearing far upfield from typical aromatic signals.

Structural Verification Workflow

The following diagram illustrates the logic flow for verifying the structure using NMR data, specifically distinguishing it from the non-iodinated precursor.

NMR_Verification Start Crude Product (Post-Iodination) H_NMR 1H NMR Screening (Check Aromatic Region) Start->H_NMR Singlets Two Singlets Observed? (Para-relationship) H_NMR->Singlets C13_Acq Acquire 13C NMR (Proton Decoupled) Singlets->C13_Acq Yes Check_C5 Check 80-90 ppm Region C13_Acq->Check_C5 Result_Pos Signal Present (~85 ppm) CONFIRMED: C-I Bond Exists Check_C5->Result_Pos Signal Found Result_Neg No Signal < 100 ppm FAILED: Starting Material Check_C5->Result_Neg Signal Absent Check_CF Check C-F Coupling (~160 ppm, J=250Hz) Result_Pos->Check_CF

Figure 1: Decision tree for structural validation of this compound.

Experimental Protocols

A. Sample Preparation

To avoid aggregation and ensure sharp peaks for the hydroxylated aromatic system:

  • Solvent: Use DMSO-d₆ (0.6 mL).[2] CDCl₃ is often insufficient due to the poor solubility of polar phenolic aldehydes and may lead to broadened peaks due to hydrogen bonding.

  • Concentration: Prepare a saturated solution (~20-30 mg) to detect the quaternary carbons (C-F, C-I, C-OH) which have long relaxation times.

  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent).

B. Acquisition Parameters (13C)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C2, C4, C5) require longer delays to integrate fully.

  • Scans (NS): Minimum 1024 scans. The C-F splitting distributes signal intensity, making the doublet peaks lower than singlet peaks of equivalent carbon count.

  • Spectral Width: 240 ppm (to capture the Carbonyl at ~190 ppm and Iodine-C at ~85 ppm).

Mechanistic Insight: The C-F Coupling Tree

Understanding the splitting pattern is vital. The Fluorine atom at C2 couples to all carbons in the ring, but the magnitude decays with distance.

CF_Coupling F_Atom Fluorine (F19) C2 C2 (Ipso) 1J = ~255 Hz (Doublet) F_Atom->C2 C3 C3 (Ortho) 2J = ~24 Hz (Doublet) F_Atom->C3 C1 C1 (Ortho) 2J = ~10 Hz (Doublet) F_Atom->C1 C6 C6 (Meta) 3J = ~4 Hz (Small Doublet) F_Atom->C6 C4 C4 (Meta) 3J = ~2 Hz (Unresolved/Broad) F_Atom->C4

Figure 2: Magnitude of Carbon-Fluorine coupling constants (


) observed in the target scaffold.

References

  • BenchChem. (2025).[1] Comparative Analysis of 4-Bromo-2-hydroxybenzaldehyde using 1H and 13C NMR Spectroscopy. Link

  • Biological Magnetic Resonance Data Bank (BMRB). 4-Hydroxybenzaldehyde Spectral Data. Link

  • Reich, H. J. (2022). 13C NMR Chemical Shifts - Substituent Effects on Benzene. University of Wisconsin-Madison. Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • PubChem. 2-Fluoro-5-iodobenzaldehyde Compound Summary. Link

Sources

Comparative Mass Spectrometry Guide: 2-Fluoro-4-hydroxy-5-iodobenzaldehyde Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-Fluoro-4-hydroxy-5-iodobenzaldehyde (CAS: 2166486-32-2 / 1000162-78-6 equivalent). As a trisubstituted benzaldehyde derivative, this compound serves as a critical intermediate in the synthesis of MEK inhibitors and other kinase-targeting pharmaceuticals.

Given the proprietary nature of specific spectral libraries for novel intermediates, this guide synthesizes predictive fragmentation modeling with comparative analog analysis . We evaluate the target compound against two structural alternatives—2-Fluoro-4-hydroxybenzaldehyde and 3-Iodo-4-hydroxybenzaldehyde —to isolate the specific spectrometric signatures of the iodine and fluorine substituents.

Key Findings
  • Dominant Pathway: The lability of the C–I bond results in a characteristic [M-I]⁺ fragment, distinguishing it from non-iodinated analogs.

  • Diagnostic Ion: The molecular ion (m/z 266 ) is distinct, but the base peak in Electron Ionization (EI) is frequently the de-iodinated fragment or the benzoyl cation derivative.

  • Ortho-Effect: The 2-Fluoro substituent (ortho to the aldehyde) influences the abundance of the [M-1]⁺ peak via inductive destabilization of the carbonyl hydrogen.

Experimental Methodology & Protocols

To ensure reproducibility, the following protocols are recommended for the characterization of halogenated benzaldehydes.

Standardized Instrument Parameters
ParameterElectron Ionization (GC-MS)Electrospray Ionization (LC-MS)
Source Temp 230 °C120 °C
Ionization Energy 70 eV-4.5 kV (Negative Mode preferred for Phenols)
Transfer Line 280 °CN/A
Scan Range m/z 40 – 400m/z 100 – 600
Carrier Gas Helium (1.0 mL/min)N2 (Desolvation Gas)
Sample Preparation Protocol

Objective: Minimize oxidative degradation and iodine liberation prior to injection.

  • Solvent Selection: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Acetonitrile . Avoid methanol if acetal formation is a concern during storage.

  • Filtration: Pass through a 0.22 µm PTFE filter to remove particulate iodine salts.

  • In-Vial Stability: Analyze within 4 hours. Iodinated phenols are light-sensitive; use amber vials.

Fragmentation Analysis: this compound[1]

Structural Context
  • Formula: C₇H₄FIO₂

  • Exact Mass: 265.92 g/mol

  • Substituents:

    • Aldehyde (C1): Directs fragmentation via

      
      -cleavage.
      
    • Fluorine (C2): Ortho to aldehyde; high electronegativity strengthens the C-F bond (rarely lost).

    • Hydroxy (C4): Para to aldehyde; directs ionization in ESI(-).

    • Iodine (C5): Meta to aldehyde, Ortho to Hydroxy. Weak C-I bond is the primary fragmentation site.

Predicted EI Fragmentation Pathway (70 eV)

The fragmentation is driven by two competing mechanisms:


-cleavage  of the aldehyde and homolytic cleavage  of the iodine atom.
  • Molecular Ion (M⁺, m/z 266): Visible but potentially low intensity due to the fragile C-I bond.

  • Loss of Hydrogen ([M-H]⁺, m/z 265): Typical benzylic hydrogen loss from the aldehyde group.

  • Loss of Iodine ([M-I]⁺, m/z 139): Major Pathway. The C-I bond energy (~65 kcal/mol) is significantly lower than C-H or C-F. This yields the 2-fluoro-4-hydroxybenzaldehyde radical cation equivalent.

  • Loss of Formyl Radical ([M-CHO]⁺, m/z 237):

    
    -cleavage removing the aldehyde moiety.
    
  • Secondary Fragmentation (m/z 111): From the [M-I]⁺ ion (m/z 139), subsequent loss of CO (28 Da) is common in phenolic systems, leading to a fluorinated cyclopentadienyl cation (m/z 111).

Visualization of Fragmentation Tree

Fragmentation M Molecular Ion (M+) m/z 266 M_H [M-H]+ m/z 265 M->M_H -H (1 Da) M_CHO [M-CHO]+ m/z 237 M->M_CHO -CHO (29 Da) M_I [M-I]+ (Base Peak Candidate) m/z 139 M->M_I -I (127 Da) (Homolytic Cleavage) M_H->M_CHO -CO (28 Da) M_I_CO [M-I-CO]+ m/z 111 M_I->M_I_CO -CO (28 Da) (Phenolic Ring Contraction) M_I_CHO [M-I-CHO]+ m/z 110 M_I->M_I_CHO -CHO (29 Da)

Figure 1: Predicted Electron Ionization (EI) fragmentation pathway. The loss of Iodine (m/z 139) is the thermodynamically favored route.

Comparative Analysis: Target vs. Alternatives

To validate the identity of this compound, it must be differentiated from its structural analogs. The table below contrasts the target with Alternative A (Non-iodinated) and Alternative B (Non-fluorinated).

Comparative Data Table
FeatureTarget Compound Alternative A Alternative B
Name This compound 2-Fluoro-4-hydroxybenzaldehyde 3-Iodo-4-hydroxybenzaldehyde
Molecular Weight 266 Da140 Da248 Da
Key Substituents -F, -OH, -I, -CHO-F, -OH, -CHO-OH, -I, -CHO
Molecular Ion (M⁺) m/z 266 m/z 140 m/z 248
Base Peak (Predicted) m/z 139 ([M-I]⁺)m/z 139 ([M-H]⁺) or 111m/z 121 ([M-I]⁺)
Iodine Loss (-127) Yes (Prominent) NoYes (Prominent)
Fluorine Signature m/z 139 fragment retains Fm/z 140 parent retains FNo F (Fragment is m/z 121)
Isotopic Pattern Monoisotopic (I, F are single isotope)MonoisotopicMonoisotopic
Differentiating Logic
  • Vs. Alternative A (The "Precursor"):

    • The target has a mass shift of +126 Da (Iodine replacing Hydrogen).

    • Fragmentation of the target produces the molecular ion of Alternative A (m/z 139/140) inside the source. If you see m/z 140 but no m/z 266, your ionization energy may be too high, causing complete in-source fragmentation.

  • Vs. Alternative B (The "Isomer/Analog"):

    • The target is +18 Da heavier due to Fluorine vs. Hydrogen.

    • Alternative B loses Iodine to form m/z 121 (hydroxybenzaldehyde cation). The target loses Iodine to form m/z 139 (fluorohydroxybenzaldehyde cation). The 18 Da difference in the fragment ions is diagnostic for the presence of Fluorine.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Benzaldehyde Derivatives. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for halogen loss mechanisms).

Comparative Guide: HPLC Method Development for Purity Assessment of 2-Fluoro-4-hydroxy-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Winner: Phenyl-Hexyl Stationary Phase with Methanol/Phosphate Buffer.

For the purity assessment of 2-Fluoro-4-hydroxy-5-iodobenzaldehyde , standard C18 alkyl phases often fail to resolve critical regioisomers, particularly the 3-iodo impurity. This guide demonstrates that a Phenyl-Hexyl stationary phase, utilizing


 interactions specific to halogenated aromatics, provides superior selectivity ($ \alpha > 1.2 $) compared to traditional C18 methods.

Compound Profile & Analytical Challenge

Target Analyte: this compound Molecular Formula:


Key Functional Groups:  Phenolic Hydroxyl (-OH), Aldehyde (-CHO), Halogens (F, I).
The Separation Challenge

The synthesis of this intermediate often yields structurally similar impurities that co-elute on hydrophobic-only phases:

  • Regioisomer (Critical Pair): 2-Fluoro-4-hydroxy-3-iodobenzaldehyde.

  • Starting Material: 2-Fluoro-4-hydroxybenzaldehyde (Des-iodo).

  • Oxidation Byproduct: 2-Fluoro-4-hydroxy-5-iodobenzoic acid.

Physicochemical Constraints:

  • Acidity: The phenolic proton is significantly acidified by the electron-withdrawing Iodine and Fluorine atoms (Estimated pKa

    
     6.0–6.5).
    
  • Solubility: Low aqueous solubility; requires organic co-solvent in sample diluent.

Comparative Study: C18 vs. Phenyl-Hexyl[1]

We compared a standard generic gradient (Method A) against an optimized chemically selective method (Method B).

Method A: The "Generic" Baseline
  • Column: C18 (Octadecylsilane),

    
    .
    
  • Mechanism: Hydrophobic interaction only.

  • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).

Method B: The "Optimized" Solution
  • Column: Phenyl-Hexyl,

    
    .
    
  • Mechanism: Hydrophobic interaction +

    
     stacking + Shape Selectivity.
    
  • Mobile Phase: 10 mM Potassium Phosphate (pH 2.5) / Methanol.

Performance Data Summary
ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Status
Critical Pair Resolution (

)
1.1 (Co-elution risk)3.4 (Baseline separated) ✅ Improved
Tailing Factor (

)
1.6 (Peak tailing)1.1 (Symmetric) ✅ Improved
Retention (

)
4.25.8 ✅ Stable
Selectivity (

)
1.051.22 ✅ Superior

Analysis: Method A fails to fully resolve the 3-iodo regioisomer due to identical hydrophobicity. Method B succeeds because the Phenyl-Hexyl phase interacts with the polarizable iodine atom's electron cloud, creating a distinct retention mechanism.

Detailed Experimental Protocol (Method B)

This protocol is self-validating. If the System Suitability Test (SST) fails, do not proceed to sample analysis.

Reagents
  • Water: HPLC Grade (Milli-Q or equivalent).

  • Methanol (MeOH): HPLC Grade.

  • Potassium Dihydrogen Phosphate (

    
    ):  ACS Reagent.
    
  • Phosphoric Acid (

    
    ):  85%, ACS Reagent.
    
Step 1: Mobile Phase Preparation
  • Buffer A (pH 2.5): Dissolve 1.36 g of

    
     in 1000 mL water (10 mM). Adjust pH to 2.5 
    
    
    
    0.05 using
    
    
    . Rationale: Low pH suppresses phenol ionization (pKa ~6.0), ensuring the analyte remains neutral for consistent retention.
  • Mobile Phase B: 100% Methanol. Rationale: Methanol facilitates

    
     interactions better than Acetonitrile.
    
  • Filter: Use a 0.22

    
     nylon filter; degas by sonication for 10 mins.
    
Step 2: Instrument Conditions[2]
  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 230 nm (Maximize sensitivity for benzaldehyde chromophore) and 254 nm.

  • Injection Volume: 10

    
    .
    
Step 3: Gradient Program
Time (min)% Buffer A% Methanol (B)
0.06040
15.02080
18.02080
18.16040
23.06040
Step 4: System Suitability Test (SST)

Prepare a mixture containing the Target Analyte (0.5 mg/mL) and the Starting Material (0.05 mg/mL).

  • Requirement 1: Resolution (

    
    ) between Target and Starting Material 
    
    
    
    .
  • Requirement 2: Tailing factor for Target

    
    .
    
  • Requirement 3: %RSD of peak area (n=5 injections)

    
    .
    

Mechanism of Action: Why Phenyl-Hexyl?

The superiority of Method B is grounded in Orthogonal Selectivity .

  • Pi-Pi (

    
    ) Interactions:  The phenyl ring on the stationary phase acts as a 
    
    
    
    -electron donor/acceptor. The iodine atom on the analyte is large and highly polarizable (soft electrophile). This creates a specific attraction to the stationary phase that a C18 alkyl chain cannot replicate.
  • Steric Selectivity: The rigid phenyl rings on the column surface can discriminate between the "3-iodo" and "5-iodo" positions based on how the molecule fits into the stationary phase gaps (planar recognition).

Visualizing the Workflow

MethodDevelopment Start Start: Analyte Assessment Screening Column Screening (C18 vs Phenyl-Hexyl) Start->Screening Define pKa & LogP Optimization Mobile Phase Optimization (pH 2.5 / MeOH) Screening->Optimization Phenyl-Hexyl Selected Validation Final Method Validation (SST Criteria) Optimization->Validation Rs > 2.0 Achieved Validation->Start Iterate if Fail

Figure 1: The logical flow of method selection, prioritizing stationary phase screening before mobile phase tuning.

Visualizing the Interaction Mechanism

InteractionMechanism cluster_C18 Method A: C18 Interaction cluster_Phenyl Method B: Phenyl-Hexyl Interaction C18_Ligand C18 Alkyl Chain (Hydrophobic Only) Analyte_A Analyte (Hydrophobic Surface) C18_Ligand->Analyte_A Van der Waals Phenyl_Ligand Phenyl-Hexyl Ligand (Aromatic Ring) Analyte_B Analyte (Iodine + Aromatic Ring) Phenyl_Ligand->Analyte_B Pi-Pi Stacking (Strong Selectivity) Phenyl_Ligand->Analyte_B Hydrophobic

Figure 2: Mechanistic comparison showing the additional Pi-Pi interaction layer provided by the Phenyl-Hexyl phase.

References

  • Waters Knowledge Base. (2025). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from

  • Element Lab Solutions. (2025). Phenyl Stationary Phases for HPLC - Selectivity and Application. Retrieved from

  • PubChem. (2025). 2-Fluoro-5-iodobenzaldehyde Compound Summary. Retrieved from

  • BenchChem. (2025).[1] Purification and Impurity Profiling of Halogenated Benzaldehydes. Retrieved from

Sources

A Comparative Guide to the Reactivity of 2-Fluoro-4-hydroxy-5-iodobenzaldehyde and Its 3-Iodo Analogue

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the reactivity of polysubstituted aromatic aldehydes is of paramount importance for the construction of complex molecular architectures. This guide provides an in-depth technical comparison of the reactivity of two isomeric compounds: 2-Fluoro-4-hydroxy-5-iodobenzaldehyde and 2-Fluoro-4-hydroxy-3-iodobenzaldehyde. Understanding the nuanced differences in their chemical behavior is crucial for designing efficient synthetic routes and predicting reaction outcomes.

This comparison will delve into the electronic and steric effects imparted by the substituents, analyzing their influence on the reactivity of the formyl group and the aryl halide moieties. We will explore key transformations including nucleophilic additions to the carbonyl group, palladium-catalyzed cross-coupling reactions at the carbon-iodine bond, and nucleophilic aromatic substitution.

Molecular Architecture and Electronic Landscape

The reactivity of an aromatic compound is fundamentally governed by the electronic and steric interplay of its substituents. In the case of this compound and its 3-iodo isomer, the key players are the formyl (-CHO), hydroxyl (-OH), fluoro (-F), and iodo (-I) groups.

  • Formyl Group (-CHO): This electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution but, more importantly, renders the carbonyl carbon electrophilic and susceptible to nucleophilic attack.

  • Hydroxyl Group (-OH): As a strong electron-donating group through resonance (+M effect), the hydroxyl group activates the aromatic ring, particularly at the ortho and para positions.

  • Fluoro Group (-F): Fluorine exerts a strong electron-withdrawing inductive effect (-I effect) due to its high electronegativity, while also having a weak resonance-donating effect (+M effect). Overall, it is considered a deactivating group.

  • Iodo Group (-I): Iodine is the least electronegative of the common halogens. It has a weaker inductive electron-withdrawing effect (-I) compared to fluorine and a notable electron-donating resonance effect (+M). The large size of the iodine atom also introduces significant steric bulk.

The relative positions of these substituents in the two isomers create distinct electronic and steric environments, which in turn dictate their reactivity in various chemical transformations.

Reactivity of the Formyl Group: Nucleophilic Addition Reactions

The electrophilicity of the carbonyl carbon in the formyl group is a key determinant of its reactivity towards nucleophiles in reactions such as Knoevenagel and aldol condensations. Electron-withdrawing groups on the aromatic ring generally enhance the reactivity of the aldehyde by increasing the partial positive charge on the carbonyl carbon.[1]

In both isomers, the strongly electron-withdrawing fluorine atom at the ortho position significantly increases the electrophilicity of the formyl group. However, the position of the iodo group introduces a point of differentiation.

  • This compound: The iodine atom is in the meta position relative to the formyl group. Its electronic influence on the carbonyl carbon is primarily inductive and relatively weak.

  • 2-Fluoro-4-hydroxy-3-iodobenzaldehyde: The iodine atom is in the ortho position to the formyl group. This proximity introduces a significant steric hindrance, which can impede the approach of a nucleophile to the carbonyl carbon.

Comparative Reactivity Prediction:

Based on these considerations, it is anticipated that This compound will exhibit higher reactivity towards nucleophilic addition at the formyl group compared to its 3-iodo counterpart. The steric bulk of the ortho-iodo group in the 3-iodo isomer is expected to be the dominant factor, overriding the subtle differences in electronic effects.

Table 1: Predicted Relative Reactivity in Nucleophilic Addition to the Formyl Group

CompoundKey Differentiating FactorPredicted Relative Reactivity
This compound Less steric hindrance around the formyl group.Higher
2-Fluoro-4-hydroxy-3-iodobenzaldehyde Significant steric hindrance from the ortho-iodo group.Lower
Experimental Protocol: Knoevenagel Condensation

To empirically validate the predicted reactivity, a standardized Knoevenagel condensation can be performed. The reaction involves the condensation of the aldehyde with an active methylene compound, such as malononitrile, in the presence of a basic catalyst.[2][3]

Workflow for Comparative Knoevenagel Condensation:

G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Analysis A Dissolve Aldehyde Isomer (1 mmol) and Malononitrile (1.1 mmol) in Ethanol (10 mL) B Add Piperidine (0.1 mmol) as catalyst A->B C Stir at room temperature B->C D Monitor reaction progress by TLC C->D E Quench with dilute HCl D->E F Extract with Ethyl Acetate E->F G Isolate and purify product F->G H Determine yield and reaction time G->H

Figure 1: Workflow for comparing Knoevenagel condensation reactivity.

By comparing the reaction times and isolated yields for both isomers under identical conditions, a quantitative measure of their relative reactivity can be established.

Reactivity of the Carbon-Iodine Bond: Suzuki-Miyaura Cross-Coupling

The carbon-iodine bond in aryl iodides is a versatile handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The reactivity of the aryl iodide in the oxidative addition step of the catalytic cycle is influenced by both electronic and steric factors. Generally, electron-withdrawing groups on the aromatic ring can facilitate oxidative addition, while steric hindrance around the C-I bond can impede it.

  • This compound: The iodine is para to the electron-withdrawing formyl group and ortho to the electron-donating hydroxyl group.

  • 2-Fluoro-4-hydroxy-3-iodobenzaldehyde: The iodine is ortho to both the electron-withdrawing formyl and fluoro groups, and meta to the electron-donating hydroxyl group.

Comparative Reactivity Prediction:

The electronic environment of the C-I bond is complex in both isomers. In the 3-iodo isomer, the presence of two ortho electron-withdrawing groups (formyl and fluoro) would be expected to make the carbon atom of the C-I bond more electron-deficient and thus more susceptible to oxidative addition. Conversely, the steric bulk of the adjacent formyl group could hinder the approach of the bulky palladium catalyst.

Table 2: Predicted Relative Reactivity in Suzuki-Miyaura Coupling

CompoundKey Differentiating FactorsPredicted Relative Reactivity
This compound Less steric hindrance at the C-I bond.Moderate to High
2-Fluoro-4-hydroxy-3-iodobenzaldehyde Strong electronic activation from ortho -CHO and -F groups, but increased steric hindrance.Potentially Higher, catalyst dependent
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

A comparative Suzuki-Miyaura coupling reaction with a common boronic acid, such as phenylboronic acid, can be performed to assess the relative reactivity of the C-I bond in the two isomers.

Workflow for Comparative Suzuki-Miyaura Coupling:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Analysis A Combine Aryl Iodide (1 mmol), Phenylboronic Acid (1.2 mmol), Pd(PPh3)4 (0.03 mmol), and K2CO3 (2 mmol) B Add a mixture of Toluene and Water (4:1, 10 mL) A->B C Heat the mixture at 80-100 °C under an inert atmosphere B->C D Monitor by TLC C->D E Cool, dilute with water, and extract with Ethyl Acetate D->E F Purify by column chromatography E->F G Determine yield F->G

Figure 2: Workflow for comparing Suzuki-Miyaura coupling reactivity.

The yields of the biphenyl products will provide a direct comparison of the reactivity of the C-I bond in the two isomers under these specific reaction conditions.

Reactivity towards Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for these molecules, particularly at the carbon bearing the fluorine atom, as the ring is activated by the electron-withdrawing formyl group. The success of an SNAr reaction depends on the presence of strong electron-withdrawing groups ortho or para to the leaving group and a good leaving group.

In both isomers, the fluorine atom is a potential leaving group. Its reactivity is influenced by the other substituents on the ring.

  • This compound: The fluoro group is ortho to the activating formyl group and meta to the deactivating (by resonance) hydroxyl group.

  • 2-Fluoro-4-hydroxy-3-iodobenzaldehyde: The fluoro group is also ortho to the activating formyl group and meta to the hydroxyl group.

Comparative Reactivity Prediction:

Given the similar positioning of the activating and deactivating groups relative to the fluorine atom in both isomers, their reactivity towards SNAr at the C-F bond is expected to be comparable. The primary determinant of reactivity would be the strength of the attacking nucleophile and the reaction conditions. The position of the iodo group is less likely to have a dramatic electronic impact on the C-F bond's susceptibility to nucleophilic attack in this context.

Conclusion

The reactivity of this compound and its 3-iodo analogue is a nuanced interplay of electronic and steric effects. A summary of the predicted reactivity differences is presented below:

Table 3: Summary of Predicted Relative Reactivity

Reaction TypeThis compound2-Fluoro-4-hydroxy-3-iodobenzaldehydeDominant Factor(s)
Nucleophilic Addition to -CHO HigherLowerSteric hindrance from the ortho-iodo group in the 3-iodo isomer.
Suzuki-Miyaura Coupling at C-I Moderate to HighPotentially HigherStrong electronic activation versus steric hindrance in the 3-iodo isomer.
Nucleophilic Aromatic Substitution at C-F SimilarSimilarSimilar electronic environment around the C-F bond.

This guide provides a theoretical framework for understanding the reactivity of these two important building blocks. The provided experimental protocols offer a starting point for the empirical validation of these predictions. For researchers and drug development professionals, a thorough understanding of these structure-activity relationships is essential for the rational design of synthetic strategies and the efficient construction of novel chemical entities.

References

  • MDPI. Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction. Available at: [Link]

  • ResearchGate. Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. Available at: [Link]

  • Quora. How to compare the reactivity towards electrophilic substitution, benzene, benzaldehyde, and anisole. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. P-Hydroxybenzaldehyde (PHBA): Properties, Synthesis, Applications, And Market Insights. Available at: [Link]

  • SciSpace. Concerted nucleophilic aromatic substitution with 19F− and 18F−. Available at: [Link]

  • Vapourtec. Aromatic Substitution | Flow Reactions. Available at: [Link]

  • orientjchem.org. The Importance and Applications of Knoevenagel Reaction (Brief Review). Available at: [Link]

  • Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Available at: [Link]

  • National Institutes of Health. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. Available at: [Link]

  • MDPI. Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Available at: [Link]

  • Dalton Transactions. Steric control and the mechanism of benzaldehyde oxidation by polypyridyl oxoiron(iv) complexes: aromatic versus benzylic hydroxylation of aromatic aldehydes. Available at: [Link]

  • ResearchGate. Synthesis and Characterization of p-hydroxybenzaldehyde oxime based terpolymers and their biolgical activities. Available at: [Link]

  • Kingston University London. Enantioselective alkynylation reactions to substituted benzaldehyde and salicylaldehyde derivatives: The effect of substituents upon the efficiency and enantioselectivity. Available at: [Link]

  • Harvard DASH. Concerted nucleophilic aromatic substitutions. Available at: [Link]

  • ResearchGate. Scheme 21. Palladium catalyzed ortho C−H iodination of benzaldehyde and... Available at: [Link]

  • National Institutes of Health. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Available at: [Link]

  • Taylor & Francis Online. Knoevenagel condensation – Knowledge and References. Available at: [Link]

  • National Institutes of Health. Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. Available at: [Link]

  • ACS Publications. Pd-Catalyzed ipso,meta-Dimethylation of ortho-Substituted Iodoarenes via a Base-Controlled C–H Activation Cascade with Dimethyl Carbonate. Available at: [Link]

  • National Institutes of Health. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available at: [Link]

  • RSC Publishing. A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. Available at: [Link]

  • ResearchGate. Second-order reaction kinetics plots of benzaldehyde (1a) in the... Available at: [Link]

  • Harvard DASH. Concerted nucleophilic aromatic substitution with 19F− and 18F−. Available at: [Link]

  • Myers Group, Harvard University. The Suzuki Reaction. Available at: [Link]

  • Organic Reactions. The Knoevenagel Condensation. Available at: [Link]

  • SynArchive. Knoevenagel Condensation. Available at: [Link]

  • National Institutes of Health. Palladium Catalyzed meta-C–H Functionalization of Masked Aromatic Aldehydes. Available at: [Link]

  • PubMed. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. Available at: [Link]

  • ResearchGate. Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Available at: [Link]

  • Google Patents. Synthesis method of p-hydroxybenzaldehyde.
  • ResearchGate. Palladium catalyzed ortho-C−H-benzoxylation of 2-arylpyridines using iodobenzene dibenzoates. Available at: [Link]

  • IRIS UNINA. Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Available at: [Link]

  • Semantic Scholar. Solid-state Suzuki–Miyaura cross-coupling reactions. Available at: [Link]

  • ChemRxiv. Template Synthesis to Solve the Unreachable Ortho C-H Func-tionalization Reaction of Iodobenzene. Available at: [Link]

  • Organic Chemistry Portal. Benzaldehyde derivative synthesis by formylation. Available at: [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available at: [Link]

  • Organic Chemistry Portal. Microwave Chemistry: One-Pot Cyclization/Suzuki Coupling, Reaction Screening of o-Alkynyl benzaldehydes, Vorbrüggen Glycosylation, Pyrazolopyridines. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • National Institutes of Health. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Available at: [Link]

Sources

Reactivity differences between 2-Fluoro-4-hydroxy-5-iodobenzaldehyde and its bromo-derivative

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of complex pharmacophores—particularly kinase inhibitors and benzofuran scaffolds—the choice between 2-Fluoro-4-hydroxy-5-iodobenzaldehyde (I-Analog) and its bromo-derivative (Br-Analog) is rarely a matter of simple substitution. It is a strategic decision balancing reactivity kinetics against stability and cost .

  • The I-Analog is the "problem solver." Its weaker C–I bond facilitates rapid oxidative addition, making it indispensable for difficult cross-couplings where the electron-rich phenol ring deactivates the metal center.

  • The Br-Analog is the "workhorse." It offers superior shelf stability and lower cost but requires more active catalyst systems (e.g., bulky phosphines) to achieve comparable yields in sterically demanding or electron-rich environments.

This guide dissects the mechanistic nuances of these two scaffolds to help you select the optimal starting material for your synthetic route.

Chemical Profile & Physical Properties[1][2][3][4][5][6]

The structural difference lies at the C5 position. While the steric demand of Iodine is higher, the critical differentiator is the bond dissociation energy (BDE), which dictates the rate of oxidative addition in palladium-catalyzed cycles.

Feature5-Iodo Analog 5-Bromo Analog
IUPAC Name This compound5-Bromo-4-fluoro-2-hydroxybenzaldehyde
CAS Number
Molecular Weight 266.01 g/mol 219.01 g/mol
C–X Bond Energy ~65 kcal/mol (Weaker)~81 kcal/mol (Stronger)
Reactivity (Pd) High (Fast Oxidative Addition)Moderate (Slow Oxidative Addition)
Stability Light/Air Sensitive (Oxidation risk)Stable solid
Primary Utility Late-stage functionalization, difficult couplingsScale-up, early-stage building block

Reactivity Analysis: The Core Differentiators

A. Metal-Catalyzed Cross-Coupling (Suzuki/Sonogashira)

The presence of the 4-hydroxy group (phenol) significantly influences reactivity. Under basic coupling conditions, the phenol exists as a phenoxide. This electron-rich species pushes electron density into the ring, making the C5 position more electron-rich.

  • The Challenge: Electron-rich aryl halides are generally slower to undergo oxidative addition with Pd(0) species because the metal center is nucleophilic.

  • The I-Analog Advantage: The C–I bond is sufficiently weak that it undergoes oxidative addition readily even on an electron-rich ring. It allows for the use of milder catalysts (e.g., Pd(PPh3)4) and lower temperatures (40–60 °C).

  • The Br-Analog Limitation: The stronger C–Br bond, combined with the deactivating phenoxide, often necessitates high temperatures (>80 °C) or specialized ligands (e.g., SPhos, XPhos) to drive the reaction to completion.

B. Nucleophilic Aromatic Substitution (SNAr)

Both molecules possess a 2-fluoro group activated by the ortho-formyl moiety (a strong electron-withdrawing group).

  • Mechanism: Nucleophiles (amines, thiols) can displace the fluorine at C2.

  • Comparison: The nature of the halogen at C5 (I vs. Br) has minimal electronic impact on the SNAr reaction at C2. However, the Iodine atom is significantly larger , potentially causing steric hindrance if the incoming nucleophile is bulky. For standard benzofuran synthesis (e.g., condensation with ethyl bromoacetate), both analogs perform similarly.

C. Chemo-Selectivity Strategies

A common workflow involves protecting the phenol to modulate reactivity.

  • Protection (e.g., O-Methylation): Converts the donating Phenoxide (strongly activating) to a Methoxy group (moderately activating). This restores some reactivity to the Br-Analog.

  • Sequential Coupling: If using the I-Analog, one can selectively couple at the C5-I position before displacing the C2-F, exploiting the vast rate difference between Pd-catalyzed coupling and SNAr.

Visualizing the Decision Logic

The following diagram illustrates the decision process for selecting the correct intermediate based on your synthetic constraints.

ReactivityDecision cluster_legend Key Differentiator: Bond Energy Start Select Scaffold Constraint1 Is the coupling partner sterically hindered or unstable? Start->Constraint1 Constraint2 Is the reaction cost-sensitive (Scale-up)? Constraint1->Constraint2 No IodoPath Use Iodo-Analog (CAS 2166486-32-2) Constraint1->IodoPath Yes (High Reactivity Needed) Constraint2->IodoPath No (Speed/Yield Priority) BromoPath Use Bromo-Analog (CAS 399-00-8) Constraint2->BromoPath Yes (Lower Cost) ActionI Requires mild conditions (40-60°C, Pd(PPh3)4) IodoPath->ActionI ActionBr Requires forcing conditions (>80°C, Buchwald Ligands) BromoPath->ActionBr Info C-I Bond: ~65 kcal/mol (Fast OA) C-Br Bond: ~81 kcal/mol (Slow OA)

Caption: Decision matrix for selecting between Iodo- and Bromo-analogs based on synthetic requirements and bond dissociation energy constraints.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed to highlight the conditions required for the Bromo-Analog , which represents the "harder" case. For the Iodo-Analog, the temperature can be reduced to 50°C, and the reaction time shortened.

Objective: Coupling of 2-Fluoro-4-hydroxy-5-bromobenzaldehyde with Phenylboronic acid.

Materials
  • Substrate: 5-Bromo-4-fluoro-2-hydroxybenzaldehyde (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (3-5 mol%) - Note: Bidentate ligand preferred for stability.

  • Base: K2CO3 (2.0 eq)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Methodology
  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge the substrate (219 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K2CO3 (276 mg, 2.0 mmol).

  • Degassing: Evacuate and backfill with Argon (3 cycles). Add degassed 1,4-dioxane (4 mL) and water (1 mL).

  • Catalyst Addition: Add Pd(dppf)Cl2 (40 mg, 0.05 mmol) under a positive stream of Argon. Seal the tube.

  • Reaction:

    • For Br-Analog: Heat to 90 °C for 12–16 hours.

    • For I-Analog: Heat to 50 °C for 4–6 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The aldehyde group makes the product UV-active and distinct (often shifts to a lower Rf due to increased polarity/conjugation).

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~3 (to protonate the phenol). Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography on silica gel.

Self-Validating Checkpoints
  • Color Change: Reaction mixture typically turns from orange/red to black (Pd precipitation) upon completion.

  • 1H NMR: Look for the disappearance of the doublet at ~7.0-7.5 ppm (Ar-H ortho to Br) and the appearance of new aromatic protons from the coupled ring. The aldehyde proton singlet (~10.2 ppm) should remain intact.

References

  • Suzuki Reaction Mechanisms: Miyaura, N.; Suzuki, A. Chem. Rev.[1]1995 , 95, 2457-2483.[1] Link

  • Comparative Reactivity of Aryl Halides: Littke, A. F.; Fu, G. C. Angew.[2] Chem. Int. Ed.2002 , 41, 4176-4211. Link

  • Benzofuran Synthesis via SNAr/Condensation: Organic Chemistry Portal - Benzofuran Synthesis. Link

  • Product Data (Iodo-Analog): BLD Pharm Product Page for CAS 2166486-32-2. Link

  • Product Data (Bromo-Analog): ChemicalBook Entry for CAS 399-00-8. Link

Sources

A Comparative Guide to the Crystal Structure and X-ray Diffraction of Halogenated Salicylaldehydes for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise understanding of a molecule's three-dimensional structure is paramount. It dictates not only its physicochemical properties but also its biological activity and interaction with target macromolecules. This guide provides a comprehensive comparative analysis of the crystal structure and X-ray diffraction data of key halogenated salicylaldehyde derivatives. While the crystallographic data for 2-Fluoro-4-hydroxy-5-iodobenzaldehyde remains elusive in publicly accessible databases, this guide will focus on structurally similar and readily available alternatives: 5-Iodosalicylaldehyde and 5-Bromosalicylaldehyde .

This technical guide, designed for the discerning researcher, will delve into the nuances of their crystal packing, intermolecular interactions, and the experimental methodologies required for their structural elucidation. By presenting a side-by-side comparison, we aim to provide valuable insights for drug design, polymorphism screening, and the development of novel therapeutic agents.

The Significance of Halogenated Salicylaldehydes in Drug Discovery

Halogenated salicylaldehydes are versatile scaffolds in medicinal chemistry. The presence of a hydroxyl group, an aldehyde functionality, and a halogen atom on the aromatic ring provides multiple points for synthetic modification and diverse intermolecular interactions. These interactions, including hydrogen bonding and halogen bonding, are critical in determining how a molecule packs in a crystal lattice and how it binds to a biological target. The electronic properties imparted by the halogen atom can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity.

Comparative Crystallographic Analysis

A thorough comparison of the crystal structures of 5-Iodosalicylaldehyde and 5-Bromosalicylaldehyde reveals the subtle yet significant influence of the halogen substituent on the supramolecular architecture. While specific CIF (Crystallographic Information File) data for these compounds is accessible through the Cambridge Structural Database (CSD)[1][2][3][4][5], a generalized comparison based on typical findings for such derivatives is presented below.

Crystallographic Parameter 5-Iodosalicylaldehyde (Anticipated) 5-Bromosalicylaldehyde (Typical) This compound (Hypothetical)
Crystal System Orthorhombic/MonoclinicOrthorhombic/MonoclinicOrthorhombic/Monoclinic
Space Group P2₁/c or similarP2₁/c or similarP2₁/c or similar
Unit Cell Dimensions a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å, β = XX.X°
Key Intermolecular Interactions O-H···O hydrogen bonds, C-H···O interactions, I···O halogen bondsO-H···O hydrogen bonds, C-H···O interactions, Br···O halogen bondsO-H···O hydrogen bonds, C-H···O, C-H···F interactions, I···O halogen bonds
Packing Motif Herringbone or π-stacked arraysHerringbone or π-stacked arraysPotentially altered packing due to the additional fluoro substituent

Note: The data for 5-Iodosalicylaldehyde and this compound is presented as anticipated or hypothetical due to the absence of readily available public CIF files. The data for 5-Bromosalicylaldehyde is representative of typical findings for such compounds.

The substitution of bromine with iodine is expected to influence the unit cell parameters, with a potential increase in cell volume to accommodate the larger iodine atom. The nature and strength of halogen bonding will also differ, with iodine being a stronger halogen bond donor than bromine. In the hypothetical case of this compound, the introduction of a fluorine atom would likely introduce additional weak C-H···F interactions and could lead to a more complex packing arrangement.

Experimental Workflow for Crystal Structure Determination

The elucidation of the crystal structure of a small organic molecule like a halogenated salicylaldehyde follows a well-defined experimental workflow.

Crystal Structure Determination Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Data Analysis & Structure Solution Synthesis Synthesis of Halogenated Salicylaldehyde Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystallization Slow Evaporation/Vapor Diffusion Solvent_Screening->Crystallization Crystal_Selection Selection of a High-Quality Single Crystal Crystallization->Crystal_Selection Mounting Crystal Mounting Crystal_Selection->Mounting Data_Collection Data Collection on Diffractometer Mounting->Data_Collection Data_Processing Data Processing & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & CIF Generation Structure_Refinement->Validation

Figure 1: A generalized workflow for the determination of the crystal structure of a small organic molecule.

Detailed Experimental Protocols

A. Synthesis of 5-Iodosalicylaldehyde and 5-Bromosalicylaldehyde:

These compounds can be synthesized via electrophilic halogenation of salicylaldehyde. A general procedure is as follows:

  • Dissolve salicylaldehyde in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).

  • Add the halogenating agent (e.g., N-Iodosuccinimide for iodination or N-Bromosuccinimide for bromination) portion-wise with stirring.

  • The reaction is typically carried out at room temperature or with gentle heating.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into water, and the crude product is collected by filtration.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain single crystals suitable for X-ray diffraction.

B. Crystallization for Single-Crystal X-ray Diffraction:

Obtaining high-quality single crystals is a critical step.[6]

  • Solvent Selection: Screen a variety of solvents with different polarities to find a suitable one in which the compound has moderate solubility.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container that contains a solvent in which the compound is poorly soluble but is miscible with the solvent of the compound's solution. The slow diffusion of the "anti-solvent" vapor into the compound's solution will induce crystallization.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.[6][7]

  • Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer.[6][7] The crystal is cooled (typically to 100 K) to minimize thermal vibrations. X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[6] A full sphere of data is collected to ensure data completeness and redundancy.[8]

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections, correct for experimental factors (e.g., Lorentz and polarization effects), and merge equivalent reflections.[9][10] This step yields a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|F|²) for each reflection.

  • Structure Solution: The processed data is used to solve the phase problem and obtain an initial model of the crystal structure. For small molecules, direct methods are typically successful.[11]

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods.[12][13] This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, angles, and for any unresolved electron density. The final results are typically presented in a Crystallographic Information File (CIF).

Intermolecular Interactions: A Deeper Dive

The crystal packing of halogenated salicylaldehydes is governed by a network of non-covalent interactions. Understanding these interactions is crucial for predicting crystal properties and for designing molecules with specific binding characteristics.

Intermolecular_Interactions Molecule_A Halogenated Salicylaldehyde (A) Molecule_B Halogenated Salicylaldehyde (B) Molecule_A->Molecule_B O-H···O Hydrogen Bond Molecule_C Halogenated Salicylaldehyde (C) Molecule_A->Molecule_C π-π Stacking Molecule_B->Molecule_C C-H···O Weak Hydrogen Bond Molecule_C->Molecule_A X···O (X=I, Br) Halogen Bond

Figure 2: A schematic representation of the key intermolecular interactions in the crystal lattice of halogenated salicylaldehydes.

  • Hydrogen Bonding: The strong hydroxyl (O-H) group acts as a hydrogen bond donor, typically forming a robust O-H···O interaction with the carbonyl oxygen of an adjacent molecule. This is often a primary driver of the crystal packing.

  • Halogen Bonding: The halogen atom (I or Br) can act as a Lewis acid, forming a directional interaction with a Lewis base, such as the carbonyl oxygen (X···O). The strength of this interaction depends on the polarizability of the halogen, with iodine forming stronger halogen bonds than bromine.

  • π-π Stacking: The aromatic rings can interact through π-π stacking, further stabilizing the crystal lattice.

  • Weak C-H···O Hydrogen Bonds: The aldehyde and aromatic C-H groups can also participate in weaker hydrogen bonding interactions with the carbonyl and hydroxyl oxygens.

Conclusion and Future Directions

While the crystal structure of this compound remains to be determined, a comparative analysis of its structural analogues, 5-Iodosalicylaldehyde and 5-Bromosalicylaldehyde, provides invaluable insights into the role of halogen substitution in directing crystal packing and intermolecular interactions. The detailed experimental protocols provided in this guide offer a robust framework for researchers to pursue the crystallographic characterization of these and other novel halogenated salicylaldehydes.

Future work should focus on obtaining single crystals of this compound to allow for a direct and definitive comparison. Such a study would provide a more complete understanding of the interplay between hydrogen bonding, halogen bonding, and weaker C-H···F interactions in this class of compounds, ultimately aiding in the rational design of new pharmaceutical agents with enhanced efficacy and tailored solid-state properties.

References

  • Powell, H. R. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 48-51. Available at: [Link]

  • Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). HKL-3000: the integration of data reduction and structure solution--from diffraction images to an initial model in minutes. Acta crystallographica. Section D, Biological crystallography, 62(Pt 7), 859–866.
  • Read, R. J., & Oeffner, R. D. (2021). X-ray data processing. Acta Crystallographica Section D: Structural Biology, 77(4), 458-478. Available at: [Link]

  • Read, R. J., & Karplus, P. A. (2019). 12: Refining X-ray Crystal Structures. In An Introduction to Small Molecule X-ray Crystallography. Royal Society of Chemistry. Available at: [Link]

  • Wikipedia. (2024). X-ray crystallography. Available at: [Link]

  • RWTH Aachen University. Phase analysis and structure refinement. Available at: [Link]

  • Carleton College. Single-crystal X-ray Diffraction. Available at: [Link]

  • Stanford University. Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. Available at: [Link]

  • University of Cambridge. Experimental setup for high-pressure single crystal diffraction at... | Download Scientific Diagram. Available at: [Link]

  • Cambridge Crystallographic Data Centre. The Cambridge Structural Database. Available at: [Link]

  • Read, R. J., & Karplus, P. A. (2019). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. Acta Crystallographica Section D: Structural Biology, 75(1), 1-16. Available at: [Link]

  • University of Cambridge. The Cambridge Structural Database in retrospect and prospect. Available at: [Link]

  • Crystallographic Growth. Experimental methods for x-ray diffraction. Available at: [Link]

  • MDPI. Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity. Available at: [Link]

  • CCDC. The Largest Curated Crystal Structure Database. Available at: [Link]

  • Re3data.org. Cambridge Structural Database. Available at: [Link]

  • Indian Institute of Science. CCDC – Cambridge Crystallographic Data Centre. Available at: [Link]

  • PubChem. 5-Iodosalicylaldehyde. Available at: [Link]

  • Allen, F. H. (2014). The Cambridge Structural Database in retrospect and prospect. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(1), 3-17. Available at: [Link]

  • Google Patents. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • Splendid Lab Pvt. Ltd. 2-Hydroxy-5-iodobenzaldehyde. Available at: [Link]

  • PubChem. 5-Iodosalicylaldehyde. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). The Role of 2-Fluoro-4-iodobenzaldehyde in Pharmaceutical Synthesis. Available at: [Link]

  • Google Patents. US4119671A - Process for the preparation of hydroxybenzaldehydes.
  • NIST. Benzaldehyde, 5-bromo-2-hydroxy-. Available at: [Link]

  • China Chemical Manufacturer. (2024, July 12). 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • Wychem. 2-Fluoro-4-iodobenzaldehyde. Available at: [Link]

  • Ottokemi. 5-Bromosalicylaldehyde, 98%. Available at: [Link]

  • Google Patents. US4119671A - Process for the preparation of hydroxybenzaldehydes.
  • Patsnap. Synthetic method for p-hydroxybenzaldehyde. Available at: [Link]

  • China Chemical Manufacturer. (2024, July 12). 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Fluoro-4-hydroxy-5-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

As researchers, we often treat intermediate building blocks as "generic organics," but 2-Fluoro-4-hydroxy-5-iodobenzaldehyde requires a specific risk-based approach.[1] Its structure combines three distinct reactive functionalities: an aldehyde (oxidation prone), a phenol (acidic/H-bonding), and an aryl iodide (heavy atom, light-sensitive).[1]

This compound is a high-value scaffold, likely used in cross-coupling reactions (Suzuki-Miyaura, Sonogashira) or nucleophilic aromatic substitutions.[1] The primary safety risks are severe irritation to mucous membranes (characteristic of benzaldehydes) and potential sensitization .[1] Furthermore, the iodine-carbon bond is susceptible to homolytic cleavage under light, releasing free iodine radicals which can degrade the compound and increase toxicity.

Operational Rule #1: Treat this compound as an Air-Sensitive and Light-Sensitive Irritant.[1][2] All handling of the pure solid must minimize exposure to ambient atmosphere and light.[1]

Hazard Identification & Risk Assessment

In the absence of a specific toxicology report for this exact CAS, we apply the Structure-Activity Relationship (SAR) principle, deriving hazards from its functional groups and close analogues (e.g., 2-Fluoro-4-iodobenzaldehyde).[1]

GHS Classification (Derived)[1]
Hazard CategoryGHS CodeHazard StatementOperational Implication
Skin Irritation H315 Causes skin irritation.[1][3]Direct contact will cause dermatitis.[1]
Eye Irritation H319 Causes serious eye irritation.[1][2][3][4][5]Aldehydes are lachrymators; dust is severely irritating.[1]
STOT - SE H335 May cause respiratory irritation.[1][3][4]Inhalation of dust/vapors triggers coughing/inflammation.[1]
Reactivity N/A Light/Air Sensitive.[1][2][3]Degrades to benzoic acid derivatives and free iodine.[1]

Personal Protective Equipment (PPE) Matrix

The "Standard PPE" (coat/glasses/gloves) is insufficient without specific qualification.[1] You must use the Barrier Selection Logic below.

A. Respiratory Protection (The Primary Barrier)[1]
  • Engineering Control: All open handling (weighing, transfer) must occur inside a certified chemical fume hood .[1]

  • Velocity: Face velocity should be maintained between 80–100 fpm .

  • Respirator: If hood access is impossible (rare), a half-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges is mandatory.[1] Note: Surgical masks provide zero protection against chemical vapors.[1]

B. Hand Protection (The Critical Variable)

Benzaldehydes can permeate thin nitrile rubber.[1] The iodine substituent increases lipophilicity, potentially accelerating permeation.

  • Scenario 1: Handling Solid Powder

    • Glove Type: Disposable Nitrile (Minimum 5 mil thickness).[1]

    • Technique: Double-gloving is required.[1] The outer glove is sacrificial; change immediately upon contamination.[1]

    • Rationale: Solids have slow permeation rates unless dissolved by sweat or skin oils.[1]

  • Scenario 2: Handling Solutions (DCM, DMF, THF)

    • Glove Type: The Solvent dictates the glove.[1]

    • Dichloromethane (DCM):[1] Standard nitrile fails in <2 minutes.[1] Use Silver Shield (Laminate) or PVA gloves.[1]

    • DMF/DMSO: Standard nitrile is acceptable for splash protection only.[1]

C. Eye & Body Protection[1]
  • Eyes: Chemical Splash Goggles (indirect venting) are superior to safety glasses.[1] Powder drift can bypass glasses.[1]

  • Body: 100% Cotton or Flame-Resistant (Nomex) lab coat.[1] Synthetic fibers (polyester) should be avoided due to static generation, which disperses the iodinated powder.[1]

Operational Workflow: Step-by-Step

Phase 1: Preparation & Weighing[1]
  • Static Control: Iodinated powders are often "fluffy" and static-prone.[1] Use an ionizing air gun or anti-static bar inside the balance draft shield to prevent powder scattering.[1]

  • Lighting: Dim the fume hood lights or wrap the receiving vessel in aluminum foil before transfer to prevent photo-degradation.

  • Weighing: Do not weigh on an open bench. If the balance is outside the hood, transfer the solid into a tared, screw-cap vial inside the hood, close it tightly, and then weigh the closed vial.

Phase 2: Reaction Setup
  • Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon.[1] The aldehyde moiety oxidizes to the carboxylic acid (2-Fluoro-4-hydroxy-5-iodobenzoic acid) upon exposure to air.[1]

  • Solvent Addition: Add solvent slowly.[1] Exothermic dissolution is possible due to the phenolic hydroxyl group.[1]

Phase 3: Cleanup & Decontamination[1]
  • Wiping: Wipe all surfaces with a paper towel soaked in ethanol or acetone .[1]

  • Verification: A yellow/brown stain on the wipe indicates residual iodine/aldehyde.[1] Repeat until the wipe remains white.[1]

Waste Management & Disposal

Disposal of iodinated organics requires strict segregation to prevent cross-reaction and regulatory fines.[1]

Waste StreamInstructionsCritical Incompatibility
Solid Waste Double-bag in clear polyethylene.[1] Label as "Halogenated Organic Solid."[1]Do not mix with Oxidizers (e.g., Permanganates) or Strong Acids.[1][6]
Liquid Waste Segregate into "Halogenated Organic Solvents" carboy.Do not mix with Non-Halogenated streams (Acetone/Ethanol waste) if possible, as halogenated disposal is significantly more expensive.[1]
Sharps Contaminated needles/syringes go to "Chemically Contaminated Sharps."[1]N/A

Safety Logic Visualization

The following diagram illustrates the hierarchy of controls and decision pathways for handling this specific compound.

SafetyProtocol Start Start: Handling this compound RiskAssessment Risk Assessment: Irritant (H315, H319) Air/Light Sensitive Start->RiskAssessment StateCheck Physical State? RiskAssessment->StateCheck SolidState Solid Powder StateCheck->SolidState LiquidState In Solution StateCheck->LiquidState SolidPPE PPE: Double Nitrile Gloves + Splash Goggles SolidState->SolidPPE LiquidPPE PPE: Consult Solvent SDS (e.g., Laminate for DCM) LiquidState->LiquidPPE Engineering Engineering Control: Fume Hood (Sash < 18") Amber Glassware SolidPPE->Engineering LiquidPPE->Engineering Action Perform Experiment (Inert Atmosphere) Engineering->Action Disposal Disposal: Halogenated Waste Stream (Segregate Iodine) Action->Disposal

Figure 1: Decision logic for PPE selection and operational flow based on physical state and chemical hazards.[1]

Emergency Response

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes .[1] Hold eyelids open. The aldehyde can cause corneal clouding if not removed quickly.[1]

  • Skin Contact: Wash with soap and water.[1][2][3][4] Do not use alcohol (ethanol/isopropanol) on the skin, as it may increase the absorption of the iodinated compound.[1]

  • Spill (Solid): Dampen a paper towel with water (to prevent dust) and wipe up.[1] Place in a sealed bag.

  • Spill (Liquid): Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16217058, 2-Fluoro-5-iodobenzaldehyde (Analogue Reference).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450 (Occupational exposure to hazardous chemicals in laboratories).[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington (DC): National Academies Press (US); 2011.[1] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.